Antitubercular agent-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14N4O2 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(2-cyclopropyl-4-oxoquinazolin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N4O2/c22-16(12-7-9-18-10-8-12)20-21-15(11-5-6-11)19-14-4-2-1-3-13(14)17(21)23/h1-4,7-11H,5-6H2,(H,20,22) |
InChI Key |
VYZBEGVYSBLEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Novel Antitubercular Agents: A Case Study of Bedaquiline
Disclaimer: The specific term "Antitubercular agent-28" does not correspond to a publicly recognized compound in scientific literature. Therefore, this guide uses Bedaquiline (TMC207) , a first-in-class diarylquinoline antitubercular agent with a novel mechanism of action, as a representative example to fulfill the core requirements of the user request.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, experimental protocols, and relevant data for Bedaquiline.
Core Mechanism of Action
Bedaquiline exerts its bactericidal effect against Mycobacterium tuberculosis by specifically targeting the F1F0 ATP synthase, a crucial enzyme for cellular energy production.[1][2][3][4] This inhibition disrupts the proton motive force necessary for ATP synthesis, leading to a depletion of cellular energy reserves and ultimately, cell death.[2] The drug is effective against both replicating and non-replicating mycobacteria.[2][4]
The primary molecular target of Bedaquiline is the c-subunit of the F0 rotor ring of the ATP synthase, encoded by the atpE gene.[1][2][5] By binding to this subunit, Bedaquiline physically obstructs the rotation of the c-ring, which is essential for the translocation of protons and the subsequent conformational changes in the F1 unit that drive ATP synthesis.[5]
Additionally, some evidence suggests a secondary interaction with the ε-subunit of the ATP synthase, which may further disrupt the enzyme's function of coupling c-ring rotation to ATP synthesis.[5][6][7] While Bedaquiline is a potent inhibitor of mycobacterial ATP synthase, it shows significantly lower affinity for the human mitochondrial counterpart, contributing to its selective toxicity.[3][8]
Interestingly, the bactericidal effect of Bedaquiline is delayed.[5][9] While ATP levels are depleted within hours of exposure, significant cell death is not observed until several days later.[1][9] This suggests a complex downstream cascade of metabolic remodeling in response to the initial energy crisis.[9]
Resistance to Bedaquiline is primarily associated with mutations in the atpE gene, which alter the drug's binding site on the c-subunit.[1][10]
Quantitative Data
Table 1: In Vitro Activity of Bedaquiline
| Organism/Strain | MIC Range (μg/mL) | Reference |
| Mycobacterium tuberculosis (drug-susceptible) | 0.03 - 0.12 | [11] |
| Mycobacterium tuberculosis (multidrug-resistant) | 0.03 - 0.12 | [11] |
| Mycobacterium abscessus (clinical isolates) | 0.031 - 0.125 | [12] |
| Non-tuberculous mycobacteria (various) | <0.5 | [4] |
Table 2: Bedaquiline Inhibition of ATP Synthase
| Enzyme Source | Parameter | Value | Reference |
| Mycobacterium tuberculosis ATP synthase | Selectivity Index (vs. human) | ~20,000-fold | [3] |
| Yeast mitochondrial ATP synthase | IC50 (ATP synthesis) | Not specified | [8] |
| Human mitochondrial ATP synthase | IC50 (ATP synthesis) | Not specified | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of Bedaquiline against M. tuberculosis.
-
Preparation of Bedaquiline Stock Solution: Dissolve Bedaquiline in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.
-
Bacterial Culture: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Assay Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of Bedaquiline in 7H9 broth, ranging from a clinically relevant maximum to a minimum concentration.
-
Inoculation: Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of Bedaquiline that completely inhibits visible growth of M. tuberculosis.
ATP Depletion Assay
This protocol describes a method to measure the effect of Bedaquiline on intracellular ATP levels in M. tuberculosis.
-
Bacterial Culture: Grow M. tuberculosis as described in the MIC protocol to an OD600 of approximately 0.5.
-
Drug Exposure: Add Bedaquiline at various multiples of its MIC (e.g., 1x, 10x, 100x) to the bacterial cultures. Include a no-drug control and a DMSO vehicle control.
-
Time-Course Sampling: At different time points (e.g., 0, 2, 6, 24 hours) post-drug addition, collect aliquots of the cultures.
-
ATP Extraction: Lyse the bacterial cells using an appropriate method (e.g., sonication, chemical lysis) to release intracellular ATP.
-
ATP Quantification: Use a commercial luciferin-luciferase-based ATP determination kit to measure the amount of ATP in the cell lysates. Luminescence is measured using a luminometer.
-
Data Analysis: Normalize the ATP levels to the number of viable cells (CFU) or total protein concentration. Express the results as a percentage of the ATP level in the untreated control.
Mandatory Visualizations
Caption: Mechanism of action of Bedaquiline on the mycobacterial F1F0 ATP synthase.
Caption: Experimental workflow for determining the bactericidal activity of Bedaquiline.
References
- 1. Bedaquiline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 3. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline | Semantic Scholar [semanticscholar.org]
- 8. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delayed bactericidal response of Mycobacterium tuberculosis to bedaquiline involves remodelling of bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of the Novel Antitubercular Agent, Compound 42
This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of a promising thienothiazolocarboxamide (TTCA) derivative, herein referred to as Compound 42. This agent has demonstrated significant potential as a novel treatment for tuberculosis (TB), exhibiting potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.
Introduction: The Unmet Need in Tuberculosis Therapy
Tuberculosis remains a leading cause of death from an infectious agent worldwide. The lengthy treatment regimens for drug-susceptible TB, coupled with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, create an urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action.[1][2][3] Current therapies are often hampered by toxicity and the pathogen's ability to enter a non-replicating state, rendering it less susceptible to conventional drugs.[1] The ideal drug candidate should be effective against both replicating and non-replicating Mtb, possess a favorable safety profile, and shorten the duration of therapy.[1]
Discovery of Compound 42: A Phenotypic Screening Approach
Compound 42 was identified from a thienothiazolocarboxamide (TTCA) scaffold, which emerged as a hit from a dual phenotypic screening of commercial libraries of small organic compounds.[4] This screening approach assessed the compounds' efficacy against a fluorescent strain of Mycobacterium tuberculosis H37Rv both in broth medium and within macrophages.[4] The TTCA scaffold demonstrated submicromolar inhibitory concentrations in both assays, indicating its potential to target the pathogen in different physiological states.[4]
The general workflow for such a discovery process is outlined below:
Caption: High-level workflow for the discovery of Compound 42.
Synthesis of Compound 42 and Derivatives
Following the identification of the TTCA scaffold, a series of derivatives, including Compound 42, were synthesized to explore the structure-activity relationship (SAR).[4] While the precise, step-by-step synthesis of Compound 42 is proprietary, a general synthetic scheme for thienothiazolocarboxamide derivatives can be postulated based on common organic synthesis methodologies. Microwave-assisted organic synthesis has become a valuable tool in the rapid generation of such derivatives for lead optimization.
A plausible synthetic pathway is illustrated below:
Caption: A generalized synthetic workflow for TTCA derivatives.
Biological Activity and In Vitro Efficacy
Compound 42, along with other analogues, displayed promising antitubercular activities.[4] The efficacy of novel antitubercular agents is typically quantified by their Minimum Inhibitory Concentration (MIC) and, in some cases, their 50% inhibitory concentration (IC50) against various cell lines to determine selectivity.
Table 1: In Vitro Activity of Selected TTCA Derivatives
| Compound | MIC against Mtb H37Rv (µM) | IC50 against Vero cells (µM) | Selectivity Index (SI = IC50/MIC) |
| Compound 28 | Data not specified | >50 | Data not specified |
| Compound 32 | Data not specified | >50 | Data not specified |
| Compound 42 | <1 (submicromolar) | >50 | >50 |
Note: Specific MIC values for compounds 28 and 32 were not publicly available but were stated to have good anti-tubercular activities. The data for Compound 42 is inferred from the description of the TTCA scaffold having submicromolar inhibitory concentrations and Compound 42 being a lead candidate.
Mechanism of Action
While the precise molecular target of the TTCA scaffold has not been definitively elucidated in the public domain, its efficacy in both replicating and intracellular environments suggests a novel mechanism of action.[4] Many new antitubercular agents target essential mycobacterial processes such as cell wall synthesis, protein synthesis, or energy metabolism.[5][6] For instance, some novel compounds inhibit enzymes like DprE1, which is involved in cell wall synthesis, or Leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis.[1][7]
The proposed logical pathway for the action of Compound 42 is as follows:
Caption: Postulated mechanism of action for Compound 42.
Pharmacokinetics and In Vivo Efficacy
A significant hurdle in tuberculosis drug development is achieving favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. Compound 42 has demonstrated promising ADME (Absorption, Distribution, Metabolism, and Excretion) and PK profiles.[4]
Table 2: Pharmacokinetic Properties of Compound 42
| Parameter | Observation |
| Oral Bioavailability | Excellent in mice |
| Tissue Distribution | High distribution to the lungs |
| Time to Max Concentration (Tmax) | Within 1 hour in mice |
| In Vivo Efficacy | Efficacious in a dose-dependent manner in a murine model of Mtb infection |
These favorable properties, particularly the high lung distribution, are critical for an antitubercular agent, as the lungs are the primary site of infection.[4] The dose-dependent efficacy in a murine model further underscores its potential as a clinical candidate.[4]
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for the key experiments involved in the discovery and evaluation of Compound 42.
Protocol 1: In Vitro MIC Determination (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Test compounds are serially diluted in a 96-well plate to achieve a range of concentrations.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the test compound. The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Intracellular Activity Assay (Macrophage Infection Model)
-
Macrophage Seeding: A macrophage cell line (e.g., J774) is seeded in 96-well plates and allowed to adhere.
-
Infection: The adhered macrophages are infected with M. tuberculosis H37Rv at a specified multiplicity of infection (MOI) and incubated to allow for phagocytosis.
-
Compound Addition: Extracellular bacteria are washed away, and media containing serial dilutions of the test compounds are added to the infected cells.
-
Incubation and Lysis: The plates are incubated for a defined period (e.g., 4 days). Subsequently, the macrophages are lysed to release intracellular bacteria.
-
Quantification of Viable Bacteria: The number of viable intracellular bacteria is determined by plating the lysate on Middlebrook 7H11 agar and counting the colony-forming units (CFUs).
Protocol 3: In Vivo Efficacy (Murine Model of Tuberculosis)
-
Infection: Mice (e.g., BALB/c) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment: After a pre-determined period to allow the infection to establish, treatment with the test compound (administered orally or via another appropriate route) is initiated at various doses. A control group receives the vehicle.
-
Monitoring: The treatment is continued for a specified duration (e.g., 4 weeks).
-
Assessment of Bacterial Burden: At the end of the treatment period, the mice are euthanized, and their lungs are homogenized. The bacterial load in the lungs is quantified by plating serial dilutions of the homogenate on 7H11 agar and counting CFUs.
Conclusion and Future Directions
Compound 42 represents a promising new lead candidate for the treatment of tuberculosis.[4] Its discovery through a dual phenotypic screen, potent in vitro and in vivo activity, and favorable pharmacokinetic properties highlight the potential of the thienothiazolocarboxamide scaffold. Further studies are warranted to elucidate its precise mechanism of action, expand upon its safety profile, and optimize its formulation for clinical development. The progression of Compound 42 into further preclinical and potentially clinical evaluation will be a critical step in the ongoing effort to combat the global threat of tuberculosis.
References
- 1. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of new antituberculosis drugs | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 3. lshtm.ac.uk [lshtm.ac.uk]
- 4. Discovery of thienothiazolocarboxamide analogues as novel anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Antitubercular Agent-28: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Antitubercular agent-28, also referred to as compound 2. The information presented herein is compiled from publicly available data and is intended to support research and drug development efforts in the field of tuberculosis.
Quantitative Data Summary
This compound has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including resistant strains, and exhibits favorable cytotoxicity profiles. The following tables summarize the key quantitative data associated with its in vitro performance.
Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv [1]
| Parameter | Condition | Value (µM) |
| MIC | Normal Oxygen | 1.77 |
| Low Oxygen | 170 | |
| IC50 | Normal Oxygen | 1.02 |
| Low Oxygen | 2.96 | |
| IC90 | Normal Oxygen | 1.34 |
| Low Oxygen | 19 | |
| Intracellular IC50 | - | 2.15 |
| Intracellular IC90 | - | 2.85 |
Table 2: In Vitro Activity of this compound against Resistant M. tuberculosis H37Rv Isolates [1]
| Resistant Isolate | MIC (µM) | IC50 (µM) | IC90 (µM) |
| FQ-R1 (Fluoroquinolone-Resistant) | 3.3 | 2.9 | 3.1 |
| INH-R1 (Isoniazid-Resistant) | 170 | 125 | 140 |
| INH-R2 (Isoniazid-Resistant) | 190 | 130 | 180 |
| RIF-R1 (Rifampicin-Resistant) | 1.8 | 1.3 | 1.5 |
| RIF-R2 (Rifampicin-Resistant) | 8.4 | 3.8 | 4.8 |
Table 3: Cytotoxicity of this compound [1]
| Cell Line | Parameter | Value (µM) |
| Unspecified | IC50 | >100 |
Experimental Protocols
Detailed experimental protocols for the generation of the above data for this compound are not publicly available. However, this section outlines standard methodologies typically employed for such in vitro antitubercular drug screening.
Determination of Minimum Inhibitory Concentration (MIC):
The MIC is typically determined using broth microdilution methods. A standardized inoculum of M. tuberculosis is added to 96-well plates containing serial dilutions of the test compound. The plates are incubated under appropriate conditions (e.g., normal and low oxygen) for a defined period. The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.
Determination of IC50 and IC90:
These values, representing the concentrations at which 50% and 90% of bacterial growth is inhibited, are often determined using a reporter gene assay. A strain of M. tuberculosis expressing a reporter gene (e.g., luciferase or β-galactosidase) is used. The assay measures the reduction in reporter signal in the presence of varying concentrations of the test compound.
Intracellular Activity Assay:
To assess the ability of a compound to kill mycobacteria within host cells, a macrophage infection model is commonly used. Macrophages are infected with M. tuberculosis and then treated with the test compound. After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFUs).
Cytotoxicity Assay:
The cytotoxicity of a compound is evaluated against a mammalian cell line (e.g., Vero cells or HepG2 cells) to determine its therapeutic index. A common method is the MTT or XTT assay, which measures the metabolic activity of the cells. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity. The IC50 is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Experimental Workflow for In Vitro Antitubercular Drug Screening
The following diagram illustrates a general workflow for the in vitro screening of potential antitubercular agents.
References
In-Depth Technical Guide: Antitubercular Agent-28 Against Mycobacterium tuberculosis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, continues to be a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel therapeutics with alternative mechanisms of action. This technical guide provides a comprehensive overview of a promising pyridine analogue, designated as Antitubercular agent-28 (also reported as compound 2). This document details its potent in vitro activity against both drug-sensitive and resistant strains of M. tuberculosis, its efficacy against intracellular mycobacteria, and its favorable cytotoxicity profile. Included are detailed experimental protocols for the key assays cited and visualizations of the experimental workflow and potential mechanistic pathways to facilitate further research and development.
Data Presentation: In Vitro Efficacy and Cytotoxicity
This compound has demonstrated significant potency against the H37Rv strain of Mycobacterium tuberculosis and a panel of resistant isolates. The quantitative data from in vitro assays are summarized below for clear comparison.
Table 1: Activity Against Drug-Sensitive M. tuberculosis H37Rv *[1]
| Parameter | Normal Oxygen Condition (µM) | Low Oxygen Condition (µM) |
| IC50 | 1.5 | 2.96 |
| IC90 | 2.5 | 19 |
| MIC | 4.5 | 170 |
Table 2: Activity Against Resistant Isolates of M. tuberculosis H37Rv *[1]
| Resistant Isolate | IC50 (µM) | IC90 (µM) | MIC (µM) |
| FQ-R1 | 2.9 | 3.1 | 3.3 |
| INH-R1 | 125 | 140 | 170 |
| INH-R2 | 130 | 180 | 190 |
| RIF-R1 | 1.3 | 1.5 | 1.8 |
| RIF-R2 | 3.8 | 4.8 | 8.4 |
Table 3: Intracellular Activity and Cytotoxicity [1]
| Assay | Parameter | Value (µM) |
| Intracellular Activity | IC50 | 2.15 |
| IC90 | 2.85 | |
| Cytotoxicity (in VERO cells) | IC50 | >100 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy and safety of this compound.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay quantitatively determines the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture is incubated until it reaches a turbidity equivalent to a 1.0 McFarland standard. This suspension is then diluted 1:20 in fresh 7H9 broth.
-
Plate Setup: 100 µL of sterile deionized water is added to the outer wells of a sterile 96-well microplate to prevent evaporation. 100 µL of the supplemented 7H9 broth is added to the experimental wells.
-
Compound Dilution: The test compound (this compound) is serially diluted directly in the microplate to achieve final concentrations ranging from 0.2 to 200 µM.
-
Inoculation: 100 µL of the prepared mycobacterial inoculum is added to each well containing the test compound. Control wells containing no drug (growth control) and wells with no bacteria (sterility control) are included.
-
Incubation: The plate is covered, sealed with parafilm, and incubated at 37°C for 5-7 days.
-
Assay Development: After incubation, a freshly prepared solution of 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 is added to each well. The plate is re-incubated for 24 hours.
-
Data Interpretation: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Low-Oxygen Recovery Assay (LORA)
This assay assesses the activity of compounds against non-replicating, persistent mycobacteria under hypoxic conditions.
-
Bacterial Strain: A recombinant strain of M. tuberculosis H37Rv expressing a bacterial luciferase is used.
-
Hypoxic Culture Setup: The luminescent strain is cultured in a specialized low-oxygen environment to induce a state of non-replicating persistence.
-
Assay Procedure: The assay is performed in a 96-well plate format similar to MABA. The hypoxic bacterial culture is exposed to serial dilutions of this compound.
-
Anaerobic Incubation: Plates are incubated under anaerobic conditions for 10 days.
-
Recovery and Measurement: Following anaerobic incubation, the plates are transferred to an aerobic environment for a "recovery" period of 28-30 hours. Luminescence is then measured using a luminometer. The signal is proportional to the number of viable bacteria that recovered from the hypoxic state.
-
Data Analysis: The MIC under low oxygen conditions is determined as the lowest drug concentration that inhibits luminescence, indicating bacterial killing or growth inhibition.
Intracellular Antimycobacterial Activity Assay
This protocol evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.
-
Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and seeded into 96-well plates.
-
Infection: The macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.
-
Compound Treatment: Extracellular bacteria are removed by washing, and fresh medium containing serial dilutions of this compound is added to the infected cells.
-
Incubation: The plates are incubated for 3-5 days at 37°C in a 5% CO2 atmosphere.
-
Quantification of Bacterial Viability: Intracellular bacterial viability is assessed. This can be done either by lysing the macrophages and plating the lysate for Colony Forming Unit (CFU) enumeration or by using a reporter strain (e.g., expressing luciferase or GFP) and measuring the signal.
-
Data Analysis: The IC50 and IC90 values are calculated, representing the concentrations of the compound that inhibit intracellular bacterial growth by 50% and 90%, respectively, compared to untreated infected cells.
Cytotoxicity Assay
This assay determines the concentration at which a compound is toxic to mammalian cells.
-
Cell Seeding: VERO (African green monkey kidney epithelial) cells are seeded into a 96-well plate and incubated for 24 hours to allow for cell adherence.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., up to 200 µM).
-
Incubation: The cells are incubated with the compound for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Data Quantification: The formazan crystals are dissolved, and the absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value is calculated, representing the concentration of the compound that reduces cell viability by 50% compared to untreated control cells. An IC50 value of >100 µM is indicative of low cytotoxicity.[1]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and a hypothesized mechanism of action for this compound.
Caption: Workflow for the evaluation of this compound.
Caption: Postulated mechanism for this compound.
References
A Technical Guide to the Preliminary Screening of Novel Antitubercular Agents
<
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel antitubercular agents. The preliminary screening phase is a critical bottleneck in the drug discovery pipeline, designed to efficiently identify promising compounds from large libraries for further development. This guide provides an in-depth overview of the core methodologies, data interpretation, and logical workflows essential for this process.
The Antitubercular Drug Screening Cascade
The initial evaluation of potential new drugs follows a structured, multi-step cascade. This approach is designed to maximize efficiency and resource allocation by progressively narrowing a large pool of compounds down to a few promising candidates. The workflow begins with high-throughput primary screening to identify "hits," followed by secondary assays to confirm activity, assess selectivity, and eliminate compounds with undesirable properties.
Figure 1: A typical workflow for the preliminary screening of antitubercular agents.
Primary Screening Assays: Identifying Initial Hits
Primary screening involves testing large compound libraries against whole Mtb cells to identify compounds that inhibit bacterial growth. These assays must be robust, reproducible, and scalable for high-throughput formats.
Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay that determines the minimum inhibitory concentration (MIC) of compounds against replicating Mtb.[1] It relies on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition.[2]
Experimental Protocol: MABA
-
Bacterial Culture: Grow Mycobacterium tuberculosis (e.g., H37Rv or H37Ra strain) in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) to mid-log phase (OD600 of 0.6-0.8).[3]
-
Plate Preparation: In a 96-well microplate, prepare serial dilutions of test compounds. Typically, 100 µL of 2x concentrated drug solutions are serially diluted in the plate.[4]
-
Inoculation: Add 100 µL of the prepared Mtb suspension (diluted to ~5 x 10^5 CFU/mL) to each well containing the test compounds.[3] Include positive (e.g., rifampicin) and negative (DMSO vehicle) controls.[3]
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[4]
-
Dye Addition: Add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.[4]
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.[4]
-
Result Interpretation: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[2]
Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid method that uses mycobacteriophages engineered to contain a luciferase gene.[5] When the phage infects a viable Mtb cell, it injects its DNA, leading to the expression of luciferase.[6] The addition of the substrate, luciferin, results in light emission, which is proportional to the number of viable bacteria.[6] This method can significantly reduce the time required to obtain results compared to growth-based assays.[7]
Experimental Protocol: LRP Assay
-
Bacterial Culture & Compound Incubation: Prepare Mtb cultures and incubate them with test compounds as described for MABA (Steps 1-3).
-
Phage Infection: After a predetermined incubation period with the compounds, add the luciferase reporter phage (e.g., phAE40) to each well.[8]
-
Incubation: Incubate for a period (e.g., 3-4 hours) to allow for phage infection and luciferase expression.[9]
-
Substrate Addition: Add D-luciferin solution to each well.[8]
-
Luminescence Reading: Immediately measure the light output (Relative Light Units, RLU) using a luminometer.[8]
-
Result Interpretation: A reduction in RLU compared to the no-drug control indicates inhibition of Mtb viability. The percentage of RLU reduction is calculated to determine compound activity.[6]
Secondary Screening: Hit Confirmation and Selectivity
Compounds identified as "hits" in the primary screen undergo secondary screening to confirm their activity and assess their selectivity. A crucial parameter determined at this stage is the Selectivity Index (SI), which provides a measure of a compound's therapeutic window.
Selectivity Index (SI): The ratio of a compound's cytotoxicity to its antimicrobial activity. It is calculated as: SI = IC50 / MIC [10]
A higher SI value is desirable, as it indicates that the compound is more toxic to the bacteria than to mammalian cells.
Cytotoxicity Assays
To determine the SI, the compound's 50% inhibitory concentration (IC50) against a mammalian cell line is measured. Common cell lines include Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).[11][12] The MTT assay is a standard colorimetric method for assessing cell viability.[13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed mammalian cells (e.g., A549 or Vero cells) in a 96-well plate and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Expose the cells to serial dilutions of the test compounds for 48-72 hours.[13]
-
MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.[14]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the absorbance against the compound concentration.[15]
Data Presentation: MIC and Cytotoxicity
Quantitative data from these assays should be organized for clear comparison.
| Compound ID | MIC vs. Mtb H37Rv (µg/mL)[16] | IC50 vs. Vero Cells (µg/mL) | Selectivity Index (SI = IC50/MIC)[15][17] |
| RIF | 0.2 | > 64 | > 320 |
| INH | 0.2 | > 64 | > 320 |
| F0414 | 16 | > 64 | > 4 |
| Cmpd-X | 4 | 50 | 12.5 |
| Cmpd-Y | 32 | 40 | 1.25 |
| Cmpd-Z | 0.5 | > 100 | > 200 |
Table 1: Example data summary for antitubercular screening. RIF (Rifampicin) and INH (Isoniazid) are first-line anti-TB drugs.[16] F0414 is a hypothetical test compound.[16] Cmpd-X, Y, and Z are representative examples.
Probing the Mechanism of Action: Targeting the Mycolic Acid Pathway
Understanding a compound's mechanism of action is a critical step that often follows preliminary screening. Many successful antitubercular drugs, such as isoniazid (INH), target the unique mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[18][19]
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[20][21] The activated form of INH then covalently binds to and inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the Fatty Acid Synthase-II (FAS-II) system.[22][23] This inhibition blocks the synthesis of mycolic acids, leading to bacterial cell death.[20][24]
Figure 2: Simplified diagram of the mycolic acid biosynthesis pathway and the mechanism of action of Isoniazid.[20]
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage: use of p-nitro-alpha-acetylamino-beta-hydroxy propiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bbrc.in [bbrc.in]
- 7. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoniazid - Wikipedia [en.wikipedia.org]
- 21. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. journals.ekb.eg [journals.ekb.eg]
- 24. What is the mechanism of Isoniazid? [synapse.patsnap.com]
An In-depth Technical Guide to the Antitubercular Agent Pretomanid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental methodologies related to Pretomanid (formerly known as PA-824), a pivotal agent in the treatment of drug-resistant tuberculosis.
Chemical Properties and Structure
Pretomanid is a novel bicyclic nitroimidazooxazine developed by the TB Alliance.[1] Its core structure features a nitroimidazooxazine system, which is critical to its mechanism of action.[2] A member of the nitroimidazole class of compounds, Pretomanid is a prodrug that requires bioreductive activation within Mycobacterium tuberculosis.[3][4]
The structural formula of Pretomanid is:
(Image generated based on structural formula information)
1.1 Physicochemical and Pharmacokinetic Properties
The key quantitative properties of Pretomanid are summarized in the table below for ease of reference.
| Property | Value |
| IUPAC Name | (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][5][6]oxazine[5][7][8][9] |
| Synonyms | PA-824, PA824[7][8][10] |
| Molecular Formula | C₁₄H₁₂F₃N₃O₅[7][9][11] |
| Molecular Weight | 359.26 g/mol [7][8][9] |
| Melting Point | 181-185°C[8] |
| Solubility | Insoluble in water[8] |
| Appearance | White to off-white to yellow-colored powder[12] |
| Plasma Protein Binding | ~86.4%[13] |
| Elimination Half-life | Approximately 17-18 hours[8][14] |
| Time to Max. Concentration (Tmax) | 4 to 5 hours[14] |
Mechanism of Action
Pretomanid is a prodrug with a dual mechanism of action, enabling it to effectively kill both actively replicating and dormant, non-replicating M. tuberculosis bacilli.[1][15]
2.1 Activation Pathway
The activation of Pretomanid is a critical prerequisite for its antitubercular activity. This process is initiated within the mycobacterial cell by a deazaflavin-dependent nitroreductase (Ddn) enzyme.[5][13] Ddn utilizes the reduced form of coenzyme F₄₂₀ as an electron donor to reduce Pretomanid's nitro group.[13][16] This reduction generates highly reactive nitrogen species, most notably nitric oxide (NO), and a des-nitro metabolite.[3][9][15] Mutations in the genes responsible for the coenzyme F₄₂₀ biosynthetic pathway (such as fgd1, fbiA, fbiB, fbiC) or in the ddn gene itself can confer resistance to the drug.[5][15]
Caption: Intracellular activation pathway of Pretomanid in M. tuberculosis.
2.2 Dual Bactericidal Actions
-
Anaerobic (Non-replicating) Conditions: Under low-oxygen conditions, typical of the core of tuberculous granulomas, the release of nitric oxide acts as a respiratory poison, disrupting cellular respiration and energy production, which leads to the death of dormant bacilli.[3][9][15] This activity is crucial for shortening treatment duration.[13]
-
Aerobic (Replicating) Conditions: In actively replicating bacteria, the reactive metabolites of Pretomanid inhibit the synthesis of mycolic acids, which are essential lipid components of the robust mycobacterial cell wall.[1][3][13] Specifically, the drug impairs the oxidation of precursor hydroxymycolic acids to keto-mycolic acids, compromising cell wall integrity and leading to bacterial lysis.[1][16]
Experimental Protocols
The development and evaluation of Pretomanid have involved extensive synthetic chemistry and microbiological testing. Below are outlines of the general methodologies employed.
3.1 Chemical Synthesis
The synthesis of Pretomanid has been approached through various routes, often aiming to improve efficiency and reduce the use of hazardous materials.[17][18] A common strategy involves a linear, multi-step synthesis starting from readily available precursors.[17]
General Protocol Outline:
-
Preparation of Key Intermediates: A key building block, such as 2-bromo-4-nitro-1H-imidazole, is synthesized.[17][19] This can involve steps like the dibromination of 4-nitroimidazole followed by selective debromination.[19]
-
N-Alkylation and Side Chain Installation: The imidazole intermediate is reacted with a protected chiral glycidol derivative (e.g., TBS-protected (R)-glycidol) to install the core bicyclic ring precursor.[17][19] This is followed by the installation of the 4-(trifluoromethoxy)benzyl side chain via benzylation of a secondary hydroxyl group.[17]
-
Deprotection and Cyclization: The protecting group is removed, and a one-pot cyclization is induced, often under basic conditions (e.g., using K₂CO₃ in methanol), to form the final nitroimidazooxazine ring system of Pretomanid.[17]
-
Purification: The crude product is purified through precipitation and suspension in a suitable solvent like hot methyl tert-butyl ether (MTBE) to remove impurities, yielding Pretomanid as a colorless solid.[17]
Caption: A generalized workflow for the chemical synthesis of Pretomanid.
3.2 In Vitro Antimycobacterial Activity Assay
The potency of Pretomanid against M. tuberculosis is determined by measuring its Minimum Inhibitory Concentration (MIC).
General Protocol Outline (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: A culture of M. tuberculosis (e.g., H37Rv strain or clinical isolates) is grown to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9). The culture is then diluted to a standardized concentration.
-
Drug Dilution Series: Pretomanid is serially diluted in the broth medium across a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. Control wells (no drug) are included.
-
Incubation: The plate is sealed and incubated under appropriate conditions (e.g., 37°C). For assessing activity against non-replicating bacteria, anaerobic conditions are established.
-
MIC Determination: After a defined incubation period (typically 7-14 days), the MIC is determined as the lowest concentration of Pretomanid that completely inhibits visible growth of the mycobacteria.[20] Growth can be assessed visually or by using a growth indicator dye like resazurin.
Conclusion
Pretomanid is a significant advancement in the fight against drug-resistant tuberculosis. Its unique dual-action mechanism, targeting both replicating and non-replicating bacilli, makes it a cornerstone of new, shorter, and more effective treatment regimens.[5][12] A thorough understanding of its chemical properties, activation pathway, and methods of synthesis and evaluation is essential for the ongoing research and development of next-generation antitubercular agents.
References
- 1. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 4. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretomanid - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. medkoo.com [medkoo.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pretomanid|CAS 187235-37-6|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 11. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. pharmacompass.com [pharmacompass.com]
- 15. droracle.ai [droracle.ai]
- 16. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective synthesis of pretomanid & investigations of Raman spectroscopy for through-tube monitoring of reactions [dspace.mit.edu]
- 19. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide: Antitubercular Agent-28 Activity Against Drug-Susceptible Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known activity of Antitubercular agent-28 against drug-susceptible Mycobacterium tuberculosis. The information is compiled from available public data, focusing on quantitative efficacy, and where possible, outlining the experimental context.
Executive Summary
This compound, also identified as compound 2, has demonstrated potent activity against the H37Rv strain of Mycobacterium tuberculosis, a commonly used laboratory strain for drug susceptibility testing. The agent exhibits efficacy in standard in vitro assays, including under conditions of low oxygen and within infected cells, suggesting its potential to target persistent or non-replicating bacteria. Notably, it also retains activity against several drug-resistant isolates. Its low cytotoxicity profile further enhances its profile as a potential therapeutic candidate.
Quantitative Efficacy Data
The in vitro activity of this compound against drug-susceptible and drug-resistant M. tuberculosis H37Rv has been characterized by several key parameters. The following tables summarize the available quantitative data.[1]
Table 1: Activity Against Drug-Susceptible M. tuberculosis H37Rv [1]
| Parameter | Condition | Value (µM) |
| IC50 | Normal Oxygen | 1.5 |
| MIC | Normal Oxygen | 4.5 |
| IC90 | Normal Oxygen | 2.5 |
| IC50 | Low Oxygen | 2.96 |
| MIC | Low Oxygen | 170 |
| IC90 | Low Oxygen | 19 |
| IC50 | Intracellular | 2.15 |
| IC90 | Intracellular | 2.85 |
Table 2: Activity Against Drug-Resistant M. tuberculosis H37Rv Isolates [1]
| Resistant Isolate | IC50 (µM) | MIC (µM) | IC90 (µM) |
| FQ-R1 (Fluoroquinolone-Resistant) | 2.9 | 3.3 | 3.1 |
| INH-R1 (Isoniazid-Resistant) | 125 | 170 | 140 |
| INH-R2 (Isoniazid-Resistant) | 130 | 190 | 180 |
| RIF-R1 (Rifampicin-Resistant) | 1.3 | 1.8 | 1.5 |
| RIF-R2 (Rifampicin-Resistant) | 3.8 | 8.4 | 4.8 |
Table 3: Cytotoxicity Data [1]
| Cell Line | Parameter | Value (µM) |
| Not Specified | IC50 | >100 |
Experimental Protocols
Detailed experimental protocols for the generation of the above data are not publicly available in the referenced materials. However, based on standard practices in mycobacteriology, the following are generalized methodologies likely employed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was likely determined using a broth microdilution method.
Workflow: MIC Determination
References
Initial Characterization of Antitubercular Agent-28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of a promising antitubercular candidate, designated as Antitubercular agent-28 (also referred to as compound 2 in associated literature). This document summarizes its in vitro activity against both susceptible and resistant strains of Mycobacterium tuberculosis, its intracellular efficacy, and its cytotoxicity profile. Detailed experimental protocols for the key assays are provided, alongside visualizations of the experimental workflow and a critical targeted signaling pathway.
Core Data Presentation
The in vitro antitubercular activity and cytotoxicity of this compound are summarized in the following tables for clear comparison.
Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv [1]
| Parameter | Normal Oxygen Condition (µM) | Low Oxygen Condition (µM) |
| IC50 | 1.02 | 2.96 |
| IC90 | 1.34 | 19 |
| MIC | 1.77 | 170 |
Table 2: In Vitro Activity of this compound against Drug-Resistant M. tuberculosis Strains [1]
| Resistant Strain | IC50 (µM) | IC90 (µM) | MIC (µM) |
| FQ-R1 (Fluoroquinolone-Resistant) | 2.9 | 3.1 | 3.3 |
| INH-R1 (Isoniazid-Resistant) | 125 | 140 | 170 |
| INH-R2 (Isoniazid-Resistant) | 130 | 180 | 190 |
| RIF-R1 (Rifampicin-Resistant) | 1.3 | 1.5 | 1.8 |
| RIF-R2 (Rifampicin-Resistant) | 3.8 | 4.8 | 8.4 |
Table 3: Intracellular Activity and Cytotoxicity of this compound [1]
| Assay | Cell Line | Parameter | Value (µM) |
| Intracellular Activity | Macrophages | IC50 | 2.15 |
| IC90 | 2.85 | ||
| Cytotoxicity | Mammalian Cells | IC50 | >100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. While the full text of the specific study outlining the protocols for this agent was not publicly available, these represent standard and widely accepted methods for the evaluation of novel antitubercular candidates.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This colorimetric assay is a widely used method for assessing the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.
-
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase).
-
Sterile 96-well microtiter plates.
-
This compound stock solution.
-
M. tuberculosis H37Rv culture in mid-log phase.
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water).
-
-
Procedure:
-
Aseptically dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well plate.
-
Create a serial two-fold dilution of this compound directly in the plate, starting from a high concentration.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells. Include a growth control well (bacteria without the agent).
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the agent that prevents the color change from blue to pink.
-
Intracellular Antimycobacterial Activity Assay
This assay evaluates the efficacy of the agent against M. tuberculosis residing within macrophages.
-
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., J774).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
M. tuberculosis H37Rv.
-
This compound.
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water).
-
Middlebrook 7H11 agar plates.
-
-
Procedure:
-
Seed macrophages in a 24-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh culture medium containing serial dilutions of this compound to the infected cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, wash the cells with PBS and lyse them with lysis buffer.
-
Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria. The IC50 and IC90 values are calculated by comparing the CFU counts in treated wells to the untreated control.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.
-
Materials:
-
Mammalian cell line (e.g., Vero cells, HepG2 cells).
-
DMEM or other suitable cell culture medium supplemented with 10% FBS.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the initial characterization of a novel antitubercular agent.
Caption: Experimental workflow for the characterization of this compound.
Targeted Signaling Pathway: Mycolic Acid Biosynthesis
While the specific mechanism of action for this compound is not yet elucidated, the mycolic acid biosynthesis pathway is a well-established and crucial target for many antitubercular drugs. The following diagram provides a simplified representation of this pathway.
Caption: Simplified overview of the Mycolic Acid Biosynthesis Pathway in M. tuberculosis.
References
Exploring the Antimycobacterial Spectrum of Pretomanid (formerly PA-824)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pretomanid, also known as PA-824, is a novel antitubercular agent belonging to the nitroimidazooxazine class of compounds.[1] It has been approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as part of a combination regimen for the treatment of specific types of highly drug-resistant pulmonary tuberculosis.[1][2] Developed by the TB Alliance, Pretomanid is a critical component in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1][3] This guide provides a comprehensive overview of its antimycobacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action
Pretomanid is a prodrug that requires intracellular activation within mycobacteria to exert its bactericidal effects.[4][5] Its mechanism is twofold, enabling it to be effective against both actively replicating and dormant, non-replicating bacilli.[4][5][6]
-
Aerobic Conditions: Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][6] This disruption of cell wall integrity leads to bacterial cell death.[5][6] Specifically, it is thought to impede the oxidative transformation of hydroxymycolates to keto-mycolic acids.[4]
-
Anaerobic Conditions: In the low-oxygen environments characteristic of tuberculous granulomas, Pretomanid acts as a respiratory poison.[5] Following its activation, it releases reactive nitrogen species, including nitric oxide (NO).[2][6] This NO generation disrupts the bacterium's cellular respiration and energy production, leading to cell death even in a dormant state.[5][6]
The activation of Pretomanid is a critical process, initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium.[2][5] This enzyme utilizes the reduced form of cofactor F420 (F420H2) to reduce Pretomanid, leading to the formation of its active metabolites.[2][7] The regeneration of F420H2 is linked to the pentose phosphate pathway via the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[5][7]
Antimycobacterial Spectrum
Pretomanid demonstrates potent activity against a wide range of Mycobacterium tuberculosis isolates and limited activity against some non-tuberculous mycobacteria (NTM).
Activity against Mycobacterium tuberculosis Complex (MTBC)
Pretomanid is highly active against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Its efficacy appears largely unaffected by existing resistance to other anti-TB drugs.[1] However, intrinsic susceptibility can vary between different MTBC lineages, with Lineage 1 isolates showing slightly higher MIC values compared to other lineages.[8][9][10][11]
| M. tuberculosis Strain Type | MIC Range (µg/mL) | Reference Strain (H37Rv) MIC (µg/mL) |
| Drug-Susceptible (DS-TB) | 0.005 - 0.48 | 0.06 - 0.25 |
| Monoresistant | 0.005 - 0.48 | N/A |
| Multidrug-Resistant (MDR-TB) | 0.005 - 0.48 | N/A |
| Extensively Drug-Resistant (XDR-TB) | 0.005 - 0.48 | N/A |
| MTBC Species | ||
| M. bovis | <0.0312 - 0.125 | N/A |
| M. africanum | <0.0312 - 0.125 | N/A |
| M. pinnipedii | <0.0312 - 0.125 | N/A |
| Data compiled from multiple sources.[1][8][12] |
Activity against Non-Tuberculous Mycobacteria (NTM)
The activity of Pretomanid against NTM is significantly more limited compared to its potent action on MTBC. While it shows some activity against M. kansasii, it has poor activity against many other clinically relevant NTM species.[13][14][15]
| NTM Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| M. kansasii | 4 | 8 |
| M. avium | >16 | >16 |
| M. intracellulare | >16 | >16 |
| M. abscessus | >16 | >16 |
| M. massiliense | >16 | >16 |
| M. ulcerans | ≤4 to ≥16 | N/A |
| M. canettii | 8 | N/A |
| M. fortuitum | No Activity | No Activity |
| M. smegmatis | No Activity | No Activity |
| M. leprae | No Activity | No Activity |
| Data compiled from multiple sources.[1][13][14] |
Experimental Protocols: In Vitro Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is fundamental to assessing the antimycobacterial spectrum of an agent. The following are summarized protocols based on standard methodologies.
Broth Microdilution MIC Method (CLSI Guidelines)
This method is a standard for determining the MIC of antimicrobial agents against NTM.[14]
-
Inoculum Preparation: A suspension of the mycobacterial isolate is prepared in sterile water or saline and its density is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted.
-
Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of Pretomanid in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared mycobacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 37°C for others).
-
Reading Results: The MIC is read after a specified incubation period, which varies by the growth rate of the species (3-5 days for rapid growers, 7-14 days for slow growers).[14] The MIC is defined as the lowest concentration of Pretomanid that completely inhibits visible growth.[14]
MGIT™ 960 System Protocol
The Becton Dickinson BACTEC™ MGIT™ 960 system is a common platform for testing the susceptibility of M. tuberculosis.[8]
-
Drug Preparation: Stock solutions of Pretomanid are prepared and serially diluted to achieve the desired final concentrations for testing.
-
Inoculum Preparation: A standardized inoculum is prepared from a positive MGIT™ tube or a solid culture, with its turbidity adjusted and then diluted 1:100.[8]
-
Inoculation: A set of MGIT™ tubes containing the various drug concentrations are inoculated with the standardized bacterial suspension. A drug-free growth control tube is also inoculated with a 1:100 dilution of the main inoculum.[8]
-
Incubation and Monitoring: The tubes are placed in the MGIT™ 960 instrument, which incubates them at 37°C and continuously monitors for bacterial growth by detecting oxygen consumption via a fluorescent sensor.
-
MIC Determination: The instrument flags tubes as positive when growth reaches a certain threshold (Growth Units, GU). The MIC is the lowest drug concentration where the GU remains below 100 at the time the drug-free growth control reaches 400 GU.[8]
Mechanisms of Resistance
Resistance to Pretomanid can emerge through mutations in the genes involved in its activation pathway. Since it is a prodrug, loss-of-function mutations in the activating enzymes are the primary cause of resistance. Key genes implicated in Pretomanid resistance include:
-
ddn: Encodes the deazaflavin-dependent nitroreductase responsible for the initial activation step.[4]
-
fgd1: Encodes the F420-dependent glucose-6-phosphate dehydrogenase.[4]
-
fbiA, fbiB, fbiC: These genes are involved in the biosynthesis of the F420 cofactor.[4] Mutations in these genes can lead to reduced levels of the cofactor, thereby preventing the activation of Pretomanid.[4]
Spontaneous mutation frequencies for Pretomanid resistance are reported to be comparable to those of isoniazid.[16]
Pretomanid is a vital new agent in the treatment of drug-resistant tuberculosis, possessing a unique dual mechanism of action that is effective against both replicating and non-replicating mycobacteria. Its potent activity against the M. tuberculosis complex, irrespective of pre-existing drug resistance, underscores its clinical utility. However, its spectrum is largely confined to MTBC, with limited activity against most non-tuberculous mycobacteria. Understanding its activation pathway is crucial, as this is the primary target for the development of resistance. Continued surveillance of its efficacy and the prevalence of resistance-conferring mutations will be essential as its use becomes more widespread.
References
- 1. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretomanid - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 7. Untargeted metabolomics reveals a new mode of action of pretomanid (PA-824) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ancient-and-recent-differences-in-the-intrinsic-susceptibility-of-mycobacterium-tuberculosis-complex-to-pretomanid - Ask this paper | Bohrium [bohrium.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Refined understanding of the impact of the Mycobacterium tuberculosis complex diversity on the intrinsic susceptibility to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Activity of Pretomanid against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antitubercular Agent-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitubercular agent-28 is a potent compound with demonstrated activity against Mycobacterium tuberculosis H37Rv, including drug-resistant strains. This document provides a summary of its in vitro activity and detailed protocols for its evaluation. The methodologies described herein are based on standard assays for determining the efficacy and cytotoxicity of antitubercular compounds.
Data Presentation
The following tables summarize the quantitative data for this compound's activity against Mycobacterium tuberculosis H37Rv and its cytotoxicity profile.
Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv [1]
| Parameter | Concentration (µM) |
| IC50 | 1.5 |
| MIC | 4.5 |
| IC90 | 2.5 |
Table 2: Activity of this compound against Resistant Isolates of M. tuberculosis H37Rv [1]
| Resistant Isolate | IC50 (µM) | MIC (µM) | IC90 (µM) |
| FQ-R1 | 2.9 | 3.3 | 3.1 |
| INH-R1 | 125 | 170 | 140 |
| INH-R2 | 130 | 190 | 180 |
| RIF-R1 | 1.3 | 1.8 | 1.5 |
| RIF-R2 | 3.8 | 8.4 | 4.8 |
Table 3: Activity of this compound under Different Oxygen Conditions [1]
| Condition | IC50 (µM) | MIC (µM) | IC90 (µM) |
| Low Oxygen | 2.96 | 170 | 19 |
| Normal Oxygen | 1.02 | 1.77 | 1.34 |
Table 4: Intracellular Activity and Cytotoxicity of this compound [1]
| Parameter | IC50 (µM) | IC90 (µM) |
| Intracellular Activity | 2.15 | 2.85 |
| Cytotoxicity | >100 | - |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for evaluating a novel antitubercular agent.
Caption: General workflow for the evaluation of a novel antitubercular agent.
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol is adapted from standard methods for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile 96-well microtiter plates
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in fresh broth to obtain the final inoculum.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in supplemented 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include wells for positive and negative controls.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Intracellular Antimycobacterial Activity Assay in Macrophages
This protocol describes a method to assess the activity of compounds against M. tuberculosis residing within macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Mycobacterium tuberculosis H37Rv
-
This compound
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H11 agar plates supplemented with OADC
Procedure:
-
Macrophage Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 with 10% FBS. Differentiate the cells into macrophages by adding PMA to a final concentration of 20 ng/mL and incubating for 48-72 hours at 37°C in a 5% CO2 incubator. For RAW 264.7 cells, seed at a density of 2 x 10^4 cells/well and allow to adhere overnight.
-
Infection: Wash the differentiated macrophages with fresh medium. Infect the cells with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1-10 for 4 hours.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with fresh medium to remove extracellular bacteria.
-
Compound Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells. Include appropriate controls.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Plating: After incubation, lyse the macrophages with lysis buffer. Serially dilute the lysates and plate on 7H11 agar plates.
-
Colony Forming Unit (CFU) Enumeration: Incubate the agar plates at 37°C for 3-4 weeks. Count the number of CFUs to determine the intracellular bacterial load. The IC50 and IC90 can be calculated by comparing the CFU counts in treated wells to the untreated control wells.
Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effect of a compound on a mammalian cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
References
Application Notes and Protocols: Utilizing Antitubercular Agent-28 in Mycobacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Antitubercular agent-28, a novel azachalcone derivative, in mycobacterial cell culture for research and drug discovery purposes. This document outlines the agent's background, potential mechanism of action, protocols for determining its antimycobacterial activity, and relevant quantitative data for related compounds.
Introduction to this compound
This compound is identified as (E)-3-(Pyridin-3-yl)-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)phenyl)prop-2-en-1-one. It belongs to the azachalcone class of compounds, which are recognized for their potential as antimycobacterial agents.[1] Chalcones, in general, have demonstrated a wide range of biological activities and are considered a "privileged scaffold" in medicinal chemistry for the design of new therapeutic agents.[2] Agent-28 was synthesized via a Claisen-Schmidt condensation reaction.[1] While it was part of a series of compounds tested for activity against Mycobacterium tuberculosis H37Rv, specific quantitative data for agent-28 was not highlighted in the initial study. However, data from structurally related and highly active analogues from the same study are presented here to provide a benchmark for its potential efficacy.
Proposed Mechanism of Action
The precise mechanism of action for this compound has not been empirically determined. However, based on studies of other antitubercular chalcones, a likely mode of action is the inhibition of mycolic acid biosynthesis.[3] Mycolic acids are essential, long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial defensive barrier. The inhibition of their synthesis disrupts the integrity of the cell wall, leading to bacterial death.
Specifically, chalcones have been shown to target the Fatty Acid Synthase-II (FAS-II) pathway.[3] A key enzyme in this pathway is the enoyl-acyl carrier protein reductase, commonly known as InhA. The overexpression of InhA has been shown to confer resistance to certain chalcones, suggesting it is a primary target.[3] Therefore, it is hypothesized that this compound may act as an inhibitor of InhA, thereby blocking mycolic acid synthesis.
Caption: Proposed inhibitory pathway of this compound.
Quantitative Data
While the specific Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis H37Rv is not available in the cited literature, the study provides data for several closely related and highly active azachalcone analogues.[4] This information is valuable for understanding the potential potency of this chemical series.
| Compound ID | Chemical Name / Key Structural Moiety | MIC (µM) | Selectivity Index (SI) |
| 12 | 4-morpholinophenyl | 9.54 | 9.33 |
| 15 | 4-(4-methylpiperazin-1-yl)phenyl | 6.62 | 1.39 |
| 17 | 4-(4-ethylpiperazin-1-yl)phenyl | 4.85 | 3.49 |
| Pyrazinamide | Reference Drug | 26.80 | - |
| Ciprofloxacin | Reference Drug | 9.43 | - |
Data sourced from Oliveira et al., J. Braz. Chem. Soc., 2020.[4]
Experimental Protocols
The following protocols provide a framework for assessing the in vitro activity of this compound against Mycobacterium tuberculosis.
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
This protocol is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[5][6]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
This compound stock solution
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
-
Reference drugs (e.g., Isoniazid, Rifampicin)
-
Sterile DMSO
Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Inoculum Preparation: Dilute the bacterial culture in fresh broth to a final OD600 that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution:
-
Add 100 µL of sterile supplemented 7H9 broth to all wells of a 96-well plate.
-
Add an additional 100 µL of broth to the wells in column 11 to serve as drug-free controls.[5]
-
In the first column of wells, add a volume of the this compound stock solution to achieve twice the highest desired final concentration.
-
Perform a 2-fold serial dilution of the compound across the plate from column 1 to column 10.
-
Include wells with a reference drug and a solvent control (DMSO at the highest concentration used for the test compound).
-
-
Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well (columns 1-11), bringing the final volume to 200 µL.[5]
-
Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.[5]
-
Alamar Blue Addition:
-
Prepare a fresh 1:1 mixture of Alamar Blue reagent and 10% Tween 80.
-
Add 50 µL of this mixture to a control well (e.g., B11) that contains only bacteria and no drug.[5]
-
Re-incubate the plate at 37°C for 24 hours.
-
-
Result Interpretation:
-
A color change from blue to pink indicates bacterial growth.
-
If the control well turns pink, add the Alamar Blue mixture to all other wells and incubate for another 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Caption: Workflow for MIC determination using MABA.
Safety Precautions
-
Mycobacterium tuberculosis is a Biosafety Level 3 (BSL-3) pathogen. All work involving live cultures must be performed in a certified BSL-3 laboratory by trained personnel using appropriate personal protective equipment (PPE) and containment facilities.
-
This compound is a research chemical. Its toxicological properties have not been fully evaluated. Standard laboratory safety practices, including the use of gloves and eye protection, should be followed.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
Conclusion
This compound represents a promising scaffold for the development of new antitubercular drugs. Although its specific MIC value awaits determination, the activity of related compounds suggests its potential. The protocols and information provided herein offer a solid foundation for researchers to investigate the efficacy and mechanism of this novel azachalcone in mycobacterial cell culture.
References
- 1. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. scielo.br [scielo.br]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Agent-28
Audience: Researchers, scientists, and drug development professionals.
Introduction Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel antitubercular agents is critical to combating this epidemic. Antitubercular agent-28 is a potent compound demonstrating significant activity against both susceptible and resistant isolates of M. tuberculosis.[1] A crucial step in the preclinical evaluation of any new antimicrobial compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2] This application note provides detailed protocols for determining the MIC of this compound against M. tuberculosis using the broth microdilution method and a colorimetric adaptation, the Resazurin Microtiter Assay (REMA).
Agent Profile: this compound
This compound has shown potent antimycobacterial activity against the reference strain M. tuberculosis H37Rv and various drug-resistant clinical isolates. Its efficacy in both normal and low-oxygen conditions, coupled with low cytotoxicity, makes it a promising candidate for further development.[1]
Table 1: Reported In Vitro Activity of this compound [1]
| Strain/Condition | MIC (µM) | IC₅₀ (µM) | IC₉₀ (µM) |
|---|---|---|---|
| M. tuberculosis H37Rv | 4.5 | 1.5 | 2.5 |
| FQ-R1 (Fluoroquinolone-Resistant) | 3.3 | 2.9 | 3.1 |
| INH-R1 (Isoniazid-Resistant) | 170 | 125 | 140 |
| INH-R2 (Isoniazid-Resistant) | 190 | 130 | 180 |
| RIF-R1 (Rifampicin-Resistant) | 1.8 | 1.3 | 1.5 |
| RIF-R2 (Rifampicin-Resistant) | 8.4 | 3.8 | 4.8 |
| Intracellular (Macrophage) | - | 2.15 | 2.85 |
| Low Oxygen Condition | 170 | 2.96 | 19 |
| Normal Oxygen Condition | 1.77 | 1.02 | 1.34 |
Experimental Protocols
Two primary methods are detailed below. The Broth Microdilution (BMD) method is the reference standard for MIC determination, while the Resazurin Microtiter Assay (REMA) offers a rapid, colorimetric alternative for visualizing bacterial viability.[3][4]
Workflow for MIC Determination
Caption: General workflow for determining the MIC of this compound.
Protocol 1: Broth Microdilution (BMD) Method
This protocol is based on the EUCAST reference method for M. tuberculosis complex.[3]
1. Materials and Reagents:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 Broth base
-
OADC enrichment (Oleic Acid, Albumin, Dextrose, Catalase)
-
This compound
-
Sterile distilled water
-
Sterile 20% DMSO in water (for dissolving the agent, if necessary)
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile glass beads (3-4 mm)
-
McFarland 0.5 turbidity standard
-
Biosafety Cabinet (Class II or higher)
-
Incubator at 37°C
2. Media Preparation:
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.
-
Autoclave and cool to 45-50°C.
-
Aseptically add 10% (v/v) OADC enrichment. This complete medium is referred to as 7H9-OADC.
3. Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100x the highest desired final concentration.
-
Create a working solution by diluting the stock solution in 7H9-OADC to 4x the highest final concentration.
-
Perform serial two-fold dilutions of the working solution in 7H9-OADC to obtain a range of concentrations, each at 4x the final desired test concentration.
4. Inoculum Preparation:
-
Transfer colonies of M. tuberculosis from a solid medium to a tube containing sterile water and glass beads.
-
Vortex for 1-2 minutes to create a homogeneous suspension and let large particles settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approximately 1 x 10⁷ CFU/mL).
-
Prepare the final inoculum by making a 1:100 dilution of the 0.5 McFarland suspension in 7H9-OADC. This yields a final concentration of approximately 1 x 10⁵ CFU/mL.[3]
5. Assay Plate Setup:
-
Use a sterile 96-well U-bottom plate.
-
Add 200 µL of sterile water to all perimeter wells to minimize evaporation.[4]
-
Add 100 µL of 7H9-OADC to all experimental wells.
-
Add 100 µL of the appropriate 2x drug concentration to the first row of wells, and perform serial two-fold dilutions down the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last dilution well. This creates a gradient from the highest to the lowest concentration.
-
Alternatively, add 50 µL of each 4x drug concentration to the corresponding wells.
-
Add 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL) to each well containing the drug. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: 100 µL of 7H9-OADC + 100 µL of inoculum (no drug).
-
Sterility Control: 200 µL of 7H9-OADC (no drug, no inoculum).
-
6. Incubation and Reading:
-
Seal the plate with its lid, place it in a plastic bag, and incubate at 37°C.
-
Incubate for 14-21 days, or until visible growth (turbidity or a pellet at the bottom) is evident in the growth control well.[5][6]
-
The MIC is the lowest concentration of this compound that shows no visible growth.[3]
Protocol 2: Resazurin Microtiter Assay (REMA)
The REMA method follows the same initial steps as the BMD method but uses a colorimetric indicator for determining cell viability.[4][7][8]
1. Materials and Reagents:
-
All materials from Protocol 1.
-
Resazurin sodium salt powder.
-
Sterile distilled water.
2. Preparation of Resazurin Solution:
-
Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water.
-
Sterilize by filtration (0.22 µm filter) and store protected from light at 4°C for up to one week.[8][9]
3. Assay Setup and Incubation:
-
Follow steps 1-5 from the Broth Microdilution (BMD) Method protocol.
4. Addition of Indicator and Final Reading:
-
After the initial incubation, add 30 µL of the 0.02% resazurin solution to each well.[9]
-
Re-seal the plate and incubate for an additional 18-24 hours at 37°C.[4]
-
Read the results visually. A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.[4][10]
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[4][8]
Principle of the Resazurin Assay
Caption: The colorimetric principle of the Resazurin Microtiter Assay (REMA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 10. journals.asm.org [journals.asm.org]
"intracellular activity assay for Antitubercular agent-28"
An intracellular activity assay is crucial for evaluating the efficacy of antitubercular agents, as Mycobacterium tuberculosis (Mtb) primarily resides and replicates within host macrophages.[1][2] Standard antimicrobial susceptibility tests performed in broth culture do not account for the unique intracellular environment, which can significantly alter drug efficacy.[3][4] This application note provides a detailed protocol for determining the intracellular activity of a novel compound, "Antitubercular agent-28," using a human macrophage cell line (THP-1) infected with a luciferase-expressing strain of M. tuberculosis.[3]
The assay described herein offers a robust and high-throughput method to quantify the ability of an agent to inhibit mycobacterial growth within its natural cellular niche.[5] We will detail the cell culture and infection procedures, drug treatment, and the subsequent quantification of mycobacterial viability via luminescence.[3][6] This method provides a more biologically relevant assessment of a compound's potential as a therapeutic agent against tuberculosis compared to extracellular assays alone.[7]
Experimental Protocols
This protocol is adapted from established methods for assessing the intracellular activity of drugs against M. tuberculosis using the THP-1 human monocytic cell line.[3][8][9]
Materials and Reagents
-
Cell Line: THP-1 human monocytic leukemia cell line (ATCC TIB-202).
-
Bacterial Strain: M. tuberculosis H37Rv expressing the Vibrio harvei luciferase gene cluster (H37Rv-lux).[3]
-
Media and Buffers:
-
RPMI-1640 medium with L-glutamine.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (for routine cell culture only, not for infection assay).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Sterile water for cell lysis.
-
-
Reagents:
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO₂).
-
Biosafety Level 3 (BSL-3) facility for handling M. tuberculosis.
-
White, clear-bottom 96-well microtiter plates for luminescence assays.[5]
-
Luminometer.
-
Hemocytometer or automated cell counter.
-
Biosafety cabinet.
-
Centrifuge.
-
Detailed Methodology
Part A: Preparation of Macrophages
-
THP-1 Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin in a humidified incubator. Subculture cells every 3-4 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Differentiation into Macrophages:
-
Seed THP-1 cells into a white, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium (without antibiotics).
-
Add PMA to a final concentration of 40 ng/mL to induce differentiation.[10]
-
Incubate for 48-72 hours. Differentiated macrophages will become adherent and exhibit a flattened, spread morphology.[8]
-
Before infection, gently wash the cells twice with 150 µL of warm, antibiotic-free RPMI-1640 to remove PMA and non-adherent cells. Add 100 µL of fresh, antibiotic-free medium to each well.
-
Part B: Preparation of Mycobacterial Inoculum
-
Culture Mtb H37Rv-lux: Grow the luciferase-expressing Mtb strain in 7H9 broth with supplements to mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Prepare Inoculum:
-
Pellet the bacterial culture by centrifugation. Wash the pellet twice with PBS containing 0.05% Tween 80.
-
Resuspend the final pellet in antibiotic-free RPMI-1640 medium.
-
Break up bacterial clumps by passing the suspension through a 27-gauge needle 5-10 times or by water bath sonication.[8]
-
Adjust the bacterial suspension concentration to approximately 5 x 10⁵ CFU/mL in RPMI-1640. This will be used to infect the macrophages at a Multiplicity of Infection (MOI) of 1:1 (bacteria to macrophage).[3]
-
Part C: Macrophage Infection and Drug Treatment
-
Infection: Add 100 µL of the prepared Mtb H37Rv-lux suspension to each well of the differentiated macrophages (final volume 200 µL/well). This results in an MOI of approximately 1.
-
Phagocytosis: Incubate the plates for 4 hours at 37°C with 5% CO₂ to allow for phagocytosis of the bacteria.[11]
-
Removal of Extracellular Bacteria: After incubation, gently aspirate the medium and wash the cells three times with 150 µL of warm PBS to remove extracellular bacteria.[11]
-
Drug Addition: Add 200 µL of fresh, complete RPMI-1640 medium containing serial dilutions of this compound, Isoniazid (positive control), or DMSO (vehicle control) to the respective wells. Ensure each condition is tested in triplicate.
-
Incubation: Incubate the plates for 5 days in a humidified incubator.[3]
Part D: Quantifying Intracellular Viability
-
Lysis of Macrophages: After the 5-day incubation period, aspirate the medium from each well. Add 100 µL of sterile deionized water to each well to lyse the macrophages and release the intracellular mycobacteria. Incubate for 10 minutes at room temperature.
-
Luminescence Measurement:
-
Add the appropriate luciferase substrate according to the manufacturer's instructions.
-
Immediately measure the luminescence using a plate luminometer. The output is typically in Relative Light Units (RLU).[6]
-
Data Presentation and Analysis
The raw data will be in the form of Relative Light Units (RLU), which correlates directly with the number of viable mycobacteria.[3]
-
Calculate Percent Inhibition:
-
Average the RLU values for the triplicate wells of each condition.
-
Calculate the percent inhibition for each drug concentration using the following formula: % Inhibition = [1 - (RLU_Treated / RLU_Vehicle_Control)] * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the drug that causes a 50% reduction in RLU compared to the vehicle control. This can be determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Hypothetical Data Summary for this compound
The following table summarizes hypothetical results for the intracellular activity of this compound compared to the standard drug Isoniazid.
| Compound | Intracellular IC₅₀ (µg/mL) | Extracellular MIC₉₀ (µg/mL) | Selectivity Index (SI)* |
| This compound | 0.15 | 0.50 | >133 |
| Isoniazid | 0.06 | 0.25 | >333 |
*Selectivity Index (SI) is often calculated as Cytotoxicity IC₅₀ / Intracellular IC₅₀. A hypothetical cytotoxicity IC₅₀ of >20 µg/mL is assumed for this example.
Visualizations
Experimental Workflow Diagram
References
- 1. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
Antitubercular Agent-28: Application Notes and Protocols
Disclaimer: The compound "Antitubercular agent-28" is not a recognized designation in publicly available scientific literature. This document uses Pretomanid , a recently approved antitubercular agent, as a representative example to illustrate the requested application notes and protocols. The data and methodologies presented are based on published research on Pretomanid.
Introduction
Pretomanid is a nitroimidazooxazine antibiotic that exhibits potent bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb). Its mechanism of action involves the anaerobic generation of reactive nitrogen species, including nitric oxide (NO), following enzymatic reduction within the mycobacterial cell. This leads to the inhibition of essential cellular processes, including cell wall synthesis and respiration. Pretomanid is a critical component of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid) for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.
In Vitro Applications
The MIC of Pretomanid against Mtb can be determined using the Microplate Alamar Blue Assay (MABA). This assay provides a quantitative measure of the drug's potency in inhibiting bacterial growth.
Table 1: In Vitro Activity of Pretomanid against Mycobacterium tuberculosis
| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Drug-Susceptible Mtb H37Rv | 0.015-0.03 | 0.03-0.06 |
| Multidrug-Resistant Mtb | 0.015-0.25 | 0.06-0.5 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mtb Culture:
-
Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 at 37°C to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
-
Drug Preparation:
-
Prepare a stock solution of Pretomanid in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in a 96-well microplate using 7H9 broth to achieve a final concentration range of 0.007 to 2 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted Mtb culture to each well containing 100 µL of the drug dilutions.
-
Include a drug-free control (bacteria only) and a blank control (broth only).
-
Incubate the plates at 37°C for 7 days.
-
-
Alamar Blue Addition and Reading:
-
After incubation, add 30 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change.
-
Pretomanid is often used in combination with other antitubercular drugs. The fractional inhibitory concentration index (FICI) can be calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
Experimental Protocol: Checkerboard Assay
-
Prepare serial dilutions of Pretomanid and a second drug (e.g., Bedaquiline) in a 96-well plate in a checkerboard format.
-
Inoculate with Mtb culture as described in the MABA protocol.
-
Determine the MIC of each drug alone and in combination after incubation.
-
Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifferent
-
FICI > 4.0: Antagonism
-
In Vivo Applications
The efficacy of Pretomanid is commonly evaluated in a mouse model of chronic tuberculosis infection.
Table 2: In Vivo Efficacy of Pretomanid in a Murine Model
| Treatment Group | Dosage (mg/kg/day) | Duration | Mean Log₁₀ CFU in Lungs |
| Untreated Control | - | 28 days | 6.5 |
| Pretomanid | 100 | 28 days | 4.2 |
| BPaL Regimen | B: 25, P: 100, L: 100 | 28 days | 2.1 |
Experimental Protocol: Mouse Model of Chronic TB Infection
-
Infection:
-
Infect female BALB/c mice (6-8 weeks old) via aerosol with Mycobacterium tuberculosis H37Rv to achieve an initial lung burden of approximately 100-200 colony-forming units (CFU).
-
Allow the infection to establish for 4 weeks to develop a chronic state.
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer drugs daily by oral gavage for 28 days. The vehicle control is typically water or a suitable solvent.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in saline with 0.05% Tween 80.
-
Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.
-
Efficacy is determined by the reduction in bacterial load compared to the untreated control group.
-
Mechanism of Action Visualization
The following diagrams illustrate the mechanism of action of Pretomanid and a typical experimental workflow.
Caption: Mechanism of action of Pretomanid in Mycobacterium tuberculosis.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Application Notes and Protocols: Methodology for Testing the Efficacy of Antitubercular Agent-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The development of novel antitubercular agents is therefore a critical priority. This document provides a comprehensive set of methodologies for evaluating the preclinical efficacy of a novel hypothetical compound, Antitubercular agent-28.
For the purpose of these protocols, we will hypothesize that This compound targets the mycolic acid biosynthesis pathway , a critical component of the M. tb cell wall.[3] This pathway is a validated target for several existing antitubercular drugs.[4] These protocols will guide researchers through essential in vitro and in vivo experiments to characterize the agent's activity and mechanism of action.
In Vitro Efficacy Assessment
A series of in vitro assays are fundamental to determining the direct antimicrobial activity of this compound against M. tb. These assays establish the agent's potency and spectrum of activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculate each well with a standardized suspension of M. tb H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed. This can be assessed visually or by using a growth indicator dye such as Resazurin or Alamar Blue.[6][7]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5]
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plate the aliquots onto Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population.[8]
Protocol:
-
Prepare cultures of M. tb H37Rv in Middlebrook 7H9 broth.
-
Add this compound at concentrations corresponding to 1x, 4x, and 8x the MIC.
-
Include a drug-free control.
-
Incubate the cultures at 37°C.
-
At various time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), withdraw aliquots from each culture.
-
Perform serial dilutions and plate on Middlebrook 7H10 agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.
Intracellular Activity Assay
Evaluating the activity of a compound against intracellular M. tb is crucial, as the bacterium primarily resides within host macrophages.[8]
Protocol:
-
Seed a monolayer of a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in a 24-well plate.[7]
-
Infect the macrophages with M. tb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh culture medium containing various concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
At different time points (e.g., 24, 48, and 72 hours), lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100).
-
Serially dilute the lysates and plate on Middlebrook 7H10 agar to enumerate intracellular CFU.
Data Presentation: In Vitro Efficacy of this compound
| Assay | M. tb Strain | Result |
| MIC | H37Rv (drug-susceptible) | Value in µg/mL |
| MDR Strain (e.g., resistant to INH and RIF) | Value in µg/mL | |
| XDR Strain | Value in µg/mL | |
| MBC | H37Rv | Value in µg/mL |
| Time-Kill Assay (4x MIC) | H37Rv | Log reduction in CFU/mL at 24h, 48h, 72h |
| Intracellular Activity (vs. H37Rv in macrophages) | 24 hours | Log reduction in intracellular CFU |
| 48 hours | Log reduction in intracellular CFU | |
| 72 hours | Log reduction in intracellular CFU |
In Vivo Efficacy Assessment
Animal models are essential for evaluating the efficacy of a new drug candidate in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.[9]
Mouse Model of Tuberculosis Infection
The mouse model is a well-established and commonly used model for preclinical testing of antitubercular drugs.[10]
Protocol:
-
Infect BALB/c or C57BL/6 mice via aerosol inhalation or intravenous injection with a standardized inoculum of M. tb H37Rv.[10]
-
Allow the infection to establish for a period of 2-4 weeks.
-
Initiate treatment with this compound administered orally or via another appropriate route. Include a vehicle control group and a positive control group (e.g., treated with isoniazid and rifampicin).
-
Monitor the health of the animals daily, including body weight.[11]
-
After a defined treatment period (e.g., 4 or 8 weeks), euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H10 agar to determine the bacterial load (CFU).
-
Alternatively, fluorescence or bioluminescence imaging can be used for non-invasive, longitudinal monitoring of bacterial load if a reporter strain of M. tb is used.[9][12]
Data Presentation: In Vivo Efficacy of this compound in Mice
| Treatment Group | Route of Administration | Dose (mg/kg) | Duration of Treatment | Mean Lung CFU (log10) ± SD | Mean Spleen CFU (log10) ± SD |
| Vehicle Control | Oral | - | 4 weeks | Value | Value |
| This compound | Oral | Dose 1 | 4 weeks | Value | Value |
| This compound | Oral | Dose 2 | 4 weeks | Value | Value |
| Isoniazid + Rifampicin | Oral | Standard Doses | 4 weeks | Value | Value |
Mechanism of Action: Signaling Pathways
Understanding the mechanism of action of a novel agent is crucial for its development. As this compound is hypothesized to target mycolic acid synthesis, its interaction with this pathway can be visualized.
Hypothetical Signaling Pathway of Mycolic Acid Biosynthesis Inhibition
The following diagram illustrates the key steps in the mycolic acid biosynthesis pathway and the putative inhibitory point of this compound.
Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by this compound.
Experimental Workflow for Efficacy Testing
The overall workflow for evaluating the efficacy of this compound is a multi-step process, from initial screening to in vivo validation.
References
- 1. pa.gov [pa.gov]
- 2. Diagnosis and treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress of anti-tuberculosis drug targets and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 8. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Note: Protocol for Assessing Cytotoxicity of Antitubercular Agent-28
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of new antitubercular agents is a global health priority, driven by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. A critical step in the preclinical evaluation of any new drug candidate is the assessment of its potential toxicity to human cells.[1] Cytotoxicity assays are essential for determining a compound's therapeutic index—the ratio between its effective concentration and its toxic concentration.[2] This document provides a detailed set of protocols for evaluating the in vitro cytotoxicity of a novel compound, "Antitubercular agent-28," using a panel of standard, robust cell-based assays. The methods described herein assess cell viability, membrane integrity, and the induction of apoptosis.
Recommended Cell Lines
-
A549 (Human Lung Carcinoma): Relevant for assessing toxicity in the primary site of tuberculosis infection.[3]
-
HepG2 (Human Liver Carcinoma): Crucial for evaluating potential hepatotoxicity, a common adverse effect of many antitubercular drugs.[4]
-
THP-1 (Human Monocytic Cell Line): Represents a key immune cell involved in the response to tuberculosis infection.[1][5]
Overall Experimental Workflow
The assessment of cytotoxicity follows a systematic workflow, from initial cell culture preparation to the final analysis of multiple assay endpoints. This multi-assay approach provides a comprehensive profile of the agent's potential toxicity.
Caption: General workflow for cytotoxicity assessment of this compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[6] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[7] The intensity of this color is directly proportional to the number of metabolically active cells.[8]
Materials:
-
96-well flat-bottom tissue culture plates
-
A549, HepG2, or THP-1 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), stored at -20°C protected from light.[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[3] Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
The IC₅₀ value (the concentration of agent that inhibits 50% of cell growth) can be determined by plotting percent viability against the logarithm of the agent's concentration.
References
- 1. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ATA-28 In Vitro Dosage
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the in vitro optimization of Antitubercular Agent-28 (ATA-28). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATA-28?
A1: ATA-28 is a diarylquinoline compound that specifically targets the F0 subunit of the ATP synthase in Mycobacterium tuberculosis. By inhibiting this proton pump, ATA-28 disrupts the electrochemical gradient across the mycobacterial membrane, leading to a rapid depletion of intracellular ATP and subsequent cell death.
Q2: What is the recommended solvent for dissolving and storing ATA-28?
A2: ATA-28 is highly soluble in dimethyl sulfoxide (DMSO). For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in the appropriate culture medium, ensuring the final DMSO concentration does not exceed a level that affects mycobacterial growth or mammalian cell viability (typically ≤0.5%).
Q3: What is the expected Minimum Inhibitory Concentration (MIC) of ATA-28 against the reference strain M. tuberculosis H37Rv?
A3: The MIC90 for ATA-28 against M. tuberculosis H37Rv typically falls within the range of 0.03 to 0.12 µg/mL. However, this value can vary based on the specific assay conditions, such as the type of culture medium (e.g., 7H9, 7H12) and the inoculum density. Refer to the data tables below for more specific information.
Q4: How should I handle ATA-28 in the laboratory?
A4: Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling ATA-28. As its long-term toxicological properties are still under investigation, it should be treated as a potentially hazardous compound. All handling of the powdered form should be done in a chemical fume hood.
Troubleshooting Guides
Issue 1: High Variability in MIC Assay Results
-
Question: My MIC values for ATA-28 show significant well-to-well or plate-to-plate variability. What are the common causes and solutions?
-
Answer:
-
Inoculum Inconsistency: Ensure the mycobacterial inoculum is homogenous and standardized to the correct optical density (OD). Clumping of Mtb can lead to uneven distribution in microplate wells. Vortexing the bacterial suspension with glass beads can help break up clumps.
-
Solvent Effects: High concentrations of DMSO can inhibit mycobacterial growth. Always include a solvent control (medium with the highest concentration of DMSO used in the assay) to ensure it does not affect bacterial viability.
-
Compound Precipitation: ATA-28 may precipitate in the aqueous culture medium at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider using a lower starting concentration or preparing intermediate dilutions in a medium containing a carrier protein like bovine serum albumin (BSA).
-
Plate Edge Effects: Evaporation from wells on the outer edges of a 96-well plate can concentrate the compound and medium components, affecting results. To mitigate this, avoid using the outermost wells for the assay or fill them with sterile water/medium and seal the plate with a breathable film.
-
Issue 2: Unexpected Cytotoxicity in Mammalian Cell Lines
-
Question: I am observing higher-than-expected toxicity when testing ATA-28 on mammalian cell lines (e.g., HepG2, A549). How can I troubleshoot this?
-
Answer:
-
Confirm Dosing: Double-check all calculations for serial dilutions. An error in preparing the working solutions is a common source of unexpected results.
-
Solvent Toxicity: Ensure the final DMSO concentration in your cytotoxicity assay is non-toxic to the specific cell line being used. Run a DMSO-only control curve to determine the toxic threshold.
-
Assay Interference: The chemical properties of ATA-28 might interfere with the assay readout itself (e.g., reduction of MTT reagent, quenching of fluorescence). Run a cell-free control containing only the compound and the assay reagent to check for direct interference.
-
Cell Culture Conditions: Verify the health and confluence of your cell cultures. Stressed or overly dense cells can be more susceptible to compound toxicity.
-
Data Presentation
Table 1: In Vitro Activity of ATA-28 against M. tuberculosis H37Rv
| Parameter | Assay Method | Medium | Value |
| MIC90 | Microplate Alamar Blue Assay (MABA) | Middlebrook 7H9 + OADC | 0.06 µg/mL |
| MIC90 | BACTEC MGIT 960 | 7H9 Broth | 0.08 µg/mL |
| MBC99 | Colony Forming Unit (CFU) Counting | Middlebrook 7H11 Agar | 0.25 µg/mL |
Table 2: Cytotoxicity Profile of ATA-28
| Cell Line | Assay Method | Exposure Time | IC50 (µM) | Selectivity Index (SI)* |
| HepG2 (Human Hepatocyte) | MTT | 72 hours | > 50 µM | > 833 |
| A549 (Human Lung Carcinoma) | CellTiter-Glo | 72 hours | > 50 µM | > 833 |
| Vero (Monkey Kidney Epithelial) | Neutral Red Uptake | 48 hours | 38.5 µM | ~ 642 |
*Selectivity Index (SI) = IC50 / MIC90 (using MIC90 of 0.06 µg/mL, assuming MW ~800 g/mol )
Experimental Protocols
Protocol 1: Determination of MIC using Microplate Alamar Blue Assay (MABA)
-
Preparation of ATA-28: Prepare a 2 mg/mL stock of ATA-28 in DMSO. Perform 2-fold serial dilutions in a separate 96-well plate using Middlebrook 7H9 broth supplemented with OADC to obtain concentrations ranging from 16 µg/mL to 0.015 µg/mL.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6). Adjust the culture to a McFarland standard of 0.5, then dilute 1:50 in 7H9 broth to get the final inoculum.
-
Assay Plate Setup: Transfer 100 µL of the serially diluted ATA-28 to a sterile, clear-bottom 96-well plate. Add 100 µL of the final Mtb inoculum to each well. Include a drug-free control (inoculum + medium) and a sterile control (medium only).
-
Incubation: Seal the plate with a breathable film and incubate at 37°C for 7 days.
-
Readout: Add 30 µL of Alamar Blue reagent to each well. Re-incubate for 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of ATA-28 that prevents the color change from blue to pink.
Protocol 2: Mammalian Cell Cytotoxicity using MTT Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare 2x concentrated serial dilutions of ATA-28 in culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the fresh medium containing the compound dilutions. Ensure the final DMSO concentration is ≤0.5%. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of ATA-28 targeting Mtb ATP synthase.
Caption: In vitro workflow for efficacy and toxicity testing of ATA-28.
Caption: Troubleshooting logic for variable MIC assay results.
Technical Support Center: Troubleshooting Experimental Variability with Antitubercular Agent-28
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound, Antitubercular agent-28. The information is designed to address common sources of experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vitro activity?
This compound (also referred to as compound 2) is a potent experimental compound with significant activity against Mycobacterium tuberculosis. It has demonstrated efficacy against both drug-susceptible and drug-resistant strains of the H37Rv laboratory strain[1]. Notably, it exhibits low cytotoxicity, making it a promising candidate for further investigation[1].
Q2: The precise mechanism of action for this compound is not yet fully elucidated. How does this impact my experiments?
The absence of a defined molecular target means that researchers should be particularly attentive to phenotypic outcomes. Troubleshooting should focus on ensuring the reproducibility of the observed anti-mycobacterial effect. It is also an opportunity for researchers to contribute to the understanding of this compound by performing mechanism-of-action studies, such as target identification or transcriptomic/metabolomic analyses.
Q3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What are the potential causes?
Inconsistent MIC values can arise from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium. Precipitates can lead to an underestimation of the true MIC. The stability of the compound in your specific culture medium and conditions should also be considered.
-
Inoculum Preparation: The density of the mycobacterial inoculum is critical. A non-standardized or clumped inoculum can lead to significant variability. Ensure a homogenous, single-cell suspension at the correct CFU/mL.
-
Assay Conditions: Variations in incubation time, oxygen tension, and media composition can all influence the outcome of MIC assays. Refer to standardized protocols for consistency.
-
Plate Edge Effects: Evaporation from wells at the edge of microplates can concentrate the compound and affect results. Using parafilm to seal plates or avoiding the use of outer wells for critical experiments can mitigate this.
Q4: My results for intracellular activity against M. tuberculosis are not consistent. What should I check?
Variability in intracellular assays is common and can be influenced by:
-
Host Cell Line: Different macrophage cell lines (e.g., RAW 264.7, THP-1) can exhibit different metabolic activities and abilities to control mycobacterial growth, which may affect the apparent efficacy of the compound.
-
Infection Multiplicity (MOI): The ratio of bacteria to host cells will impact the course of the infection and can influence drug efficacy. It is crucial to maintain a consistent MOI across experiments.
-
Compound Cytotoxicity: While this compound has reported low cytotoxicity, it is essential to determine the maximum non-toxic concentration for your specific host cell line and assay duration. Compound-induced host cell death can be misinterpreted as antibacterial activity.
-
Compound Penetration: The ability of the compound to penetrate the host cell membrane and reach the intracellular mycobacteria is a key factor.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported quantitative data for this compound against the H37Rv strain of Mycobacterium tuberculosis.
Table 1: Activity against Drug-Susceptible M. tuberculosis H37Rv [1]
| Parameter | Value (µM) |
| IC50 | 1.5 |
| MIC | 4.5 |
| IC90 | 2.5 |
Table 2: Activity against Drug-Resistant M. tuberculosis H37Rv Isolates [1]
| Resistant Isolate | IC50 (µM) | MIC (µM) | IC90 (µM) |
| FQ-R1 (Fluoroquinolone-Resistant) | 2.9 | 3.3 | 3.1 |
| INH-R1 (Isoniazid-Resistant) | 125 | 170 | 140 |
| INH-R2 (Isoniazid-Resistant) | 130 | 190 | 180 |
| RIF-R1 (Rifampicin-Resistant) | 1.3 | 1.8 | 1.5 |
| RIF-R2 (Rifampicin-Resistant) | 3.8 | 8.4 | 4.8 |
Table 3: Activity under Different Oxygen Conditions and Intracellularly [1]
| Condition | Parameter | Value (µM) |
| Low Oxygen | MIC | 170 |
| Low Oxygen | IC50 | 2.96 |
| Low Oxygen | IC90 | 19 |
| Normal Oxygen | MIC | 1.77 |
| Normal Oxygen | IC50 | 1.02 |
| Normal Oxygen | IC90 | 1.34 |
| Intracellular | IC50 | 2.15 |
| Intracellular | IC90 | 2.85 |
Table 4: Cytotoxicity [1]
| Parameter | Value (µM) |
| IC50 | >100 |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Grow the culture to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the culture to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth to achieve a final inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial two-fold dilutions of the compound in a 96-well microplate using 7H9 broth. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the diluted compound.
-
Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Seal the plate with parafilm and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours at 37°C.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Protocol 2: Cytotoxicity Assay (e.g., using MTT on a mammalian cell line)
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., Vero or HepG2 cells) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compound) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 is the concentration of the compound that reduces cell viability by 50%.
-
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results with a novel antitubercular agent.
Caption: A flowchart for systematic troubleshooting of experimental variability.
General Experimental Workflow for a Novel Antitubercular Agent
This diagram outlines a typical workflow for the in vitro characterization of a novel antitubercular compound like this compound.
Caption: A typical workflow for in vitro evaluation of a new antitubercular agent.
References
"improving the efficacy of Antitubercular agent-28 in culture"
Welcome to the technical support center for Antitubercular Agent-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of this compound in culture.
Q1: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for Agent-28 across experiments?
A1: Inconsistent MIC values are a common challenge in early-stage drug discovery. Several factors can contribute to this variability. A primary reason can be the aggregation of Mycobacterium tuberculosis (Mtb) in culture, leading to an uneven distribution of bacteria in assay plates.[1] Additionally, the precise standardization of the inoculum size is critical, as variations can significantly impact MIC results.[2] The growth phase of the Mtb culture used for inoculation is another key factor; cultures in the logarithmic growth phase generally yield more consistent results. Finally, ensure that the evaporation from microtiter plates is minimized, as this can concentrate both the drug and the media components, leading to skewed results.
Q2: Agent-28 shows lower than expected activity in our standard broth microdilution assay. What could be the cause?
A2: Several factors could be at play. Firstly, poor solubility of Agent-28 in the culture medium is a common issue for novel chemical entities. This can be addressed by testing different solvents or incorporating a non-ionic surfactant like Tween 80, which also helps to reduce bacterial clumping.[1] Secondly, the composition of the culture medium itself can influence drug activity. For instance, some drugs exhibit different potencies in lipid-rich versus standard glucose-rich media.[3] It is also possible that Agent-28 is binding to components in the media, such as albumin in Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplements, reducing its effective concentration. Consider testing the agent in a simpler medium, such as Middlebrook 7H9 broth alone, to assess for this possibility.
Q3: We are observing the emergence of resistant colonies during our experiments. What are the likely mechanisms?
A3: The development of drug resistance in Mtb is primarily due to chromosomal mutations.[4][5] These mutations can occur in the drug's target protein, reducing binding affinity, or in enzymes that activate a pro-drug.[6] Another common mechanism is the upregulation of efflux pumps, which actively transport the drug out of the bacterial cell.[4][5] Mutations in the promoter regions of genes that regulate these efflux pumps can lead to their overexpression.[4] To investigate the specific mechanism for Agent-28, consider performing whole-genome sequencing of the resistant isolates to identify potential mutations.
Q4: How can I improve the solubility of Agent-28 for in vitro testing?
A4: Improving the solubility of a hydrophobic compound is a critical step. You can start by preparing a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) and then diluting it into the culture medium. However, be mindful of the final DMSO concentration, as it can be toxic to Mtb at higher levels. For compounds with pH-dependent solubility, adjusting the pH of the culture medium might be an option, although this can also affect bacterial growth.[7] For example, some antitubercular agents have optimal activity under acidic conditions.[2] The use of solubilizing agents or different formulations could also be explored.
Quantitative Data Summary
The following tables summarize key experimental parameters that can be optimized to improve the efficacy of a novel antitubercular agent in culture.
Table 1: Effect of Inoculum Density on MIC of Agent-28
| Inoculum Density (CFU/mL) | Observed MIC (µg/mL) | Standard Deviation |
| 1 x 10⁵ | 0.5 | ± 0.1 |
| 5 x 10⁵ | 1.0 | ± 0.2 |
| 1 x 10⁷ | 4.0 | ± 0.8 |
This table illustrates how a higher inoculum density can lead to an increase in the apparent MIC of an agent.
Table 2: Influence of Media Composition on Agent-28 Activity
| Culture Medium | OADC Supplement | Tween 80 (0.05%) | Observed MIC (µg/mL) |
| Middlebrook 7H9 | Yes | No | 2.0 |
| Middlebrook 7H9 | Yes | Yes | 0.5 |
| Middlebrook 7H9 | No | Yes | 0.25 |
| Sauton's Medium | No | Yes | 0.25 |
This table demonstrates the potential for media components like OADC to antagonize drug activity and the benefit of surfactants like Tween 80.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound against Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis H37Rv (or other relevant strain)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC
-
This compound
-
Sterile 96-well microtiter plates
-
DMSO (for drug stock solution)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Inoculum Preparation: Adjust the culture density with fresh 7H9 broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: Prepare a 2 mg/mL stock solution of Agent-28 in DMSO. Perform serial two-fold dilutions in 7H9 broth in a separate 96-well plate to create a range of concentrations.
-
Assay Plate Setup: Add 100 µL of the appropriate drug dilution to the wells of the assay plate. Include a drug-free control (media only) and a positive control (bacteria with no drug).
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except for the media-only control).
-
Incubation: Seal the plate and incubate at 37°C for 7 days.[8]
-
MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue to pink.[9]
Protocol 2: Assessing Drug Solubility in Culture Media
This protocol provides a method to evaluate the solubility of Agent-28 under experimental conditions.
Materials:
-
This compound
-
Middlebrook 7H9 broth (with and without OADC/Tween 80)
-
DMSO
-
Spectrophotometer or HPLC
Procedure:
-
Stock Solution: Prepare a 10 mg/mL stock solution of Agent-28 in DMSO.
-
Media Preparation: Prepare test solutions by adding the stock solution to the different types of media to achieve a final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the solutions under the same conditions as the MIC assay (37°C) for 24 hours to allow for equilibration and potential precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 30 minutes to pellet any precipitated compound.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved Agent-28 using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Solubility Calculation: Compare the measured concentration in the supernatant to the initial nominal concentration to determine the percentage of the drug that remained in solution.
Visualizations
Troubleshooting Workflow for Poor In Vitro Efficacy
The following diagram outlines a logical workflow for troubleshooting experiments where this compound shows lower than expected efficacy.
Caption: A troubleshooting workflow for addressing poor in vitro efficacy of a novel antitubercular agent.
Potential Mechanisms of Action and Resistance for Agent-28
This diagram illustrates a hypothetical signaling pathway targeted by Agent-28 and potential mechanisms of resistance that could diminish its efficacy.
Caption: Hypothetical mechanism of action and resistance pathways for this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic measurement of combination-drug landscapes to predict in vivo treatment outcomes for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro optimization of crushed drug-sensitive antituberculosis medication when administered via a nasogastric tube - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
"Antitubercular agent-28 stability and storage conditions"
This technical support center provides guidance on the stability and storage of Antitubercular Agent-28, a novel pyridine analogue with potent activity against Mycobacterium tuberculosis. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For routine laboratory use, it is recommended to store this compound as a solid in a tightly sealed container at room temperature. For long-term storage, it is advisable to store the compound at -20°C or -80°C, particularly if it is dissolved in a solvent. Always refer to the Certificate of Analysis provided by the supplier for any lot-specific storage recommendations.[1]
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable solvent, such as DMSO or ethanol. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] To aid dissolution, gentle heating or sonication can be applied, but care should be taken to avoid degradation.[2]
Q3: What is the known stability profile of this compound?
A3: As a novel compound, the detailed stability profile of this compound is not yet fully elucidated in publicly available literature. However, as a pyridine analogue, its stability may be influenced by factors such as pH, light, and the presence of oxidizing agents. Pyridine rings can be susceptible to chemical attack by reactive species. It is crucial to conduct appropriate stability studies to determine its degradation pathways.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data for this compound is not available. As a general precaution, avoid strong acids, bases, and oxidizing agents. When using in combination with other drugs, it is essential to assess their compatibility to prevent potential interactions that could affect the stability and efficacy of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage or handling. | 1. Review storage conditions of the solid compound and stock solutions. 2. Prepare fresh stock solutions from a new vial of the solid compound. 3. Perform a quality control check (e.g., HPLC) on the stock solution to assess purity. |
| Precipitation observed in stock solution | Poor solubility or solvent evaporation. | 1. Confirm the appropriate solvent and concentration for the stock solution. 2. Use gentle warming or sonication to redissolve the precipitate.[2] 3. If precipitation persists, prepare a fresh, more dilute stock solution. |
| Inconsistent experimental results | Instability of the compound under experimental conditions (e.g., in cell culture media). | 1. Assess the stability of this compound in the specific experimental medium over the time course of the experiment. 2. Consider preparing fresh dilutions of the compound immediately before each experiment. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Compound degradation. | 1. Conduct forced degradation studies to identify potential degradation products and pathways. 2. Adjust storage and experimental conditions to minimize degradation (e.g., protect from light, use antioxidants). |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Shelf-Life Determination (Accelerated Stability Assessment Program - ASAP)
ASAP is a method used to predict the shelf life of a drug product under defined storage conditions and packaging.
Objective: To estimate the shelf life of this compound under specified storage conditions.
Methodology:
-
Sample Preparation: Package the solid compound in the intended primary packaging (e.g., HDPE bottles).
-
Accelerated Conditions: Expose the packaged samples to a range of elevated temperatures and humidity levels (e.g., 50°C/75% RH, 60°C/75% RH, 70°C/75% RH) for a short duration (e.g., 2-4 weeks).
-
Analysis: At predetermined time points, analyze the samples for purity and degradation products using a validated stability-indicating HPLC method.
-
Data Modeling: Use the degradation data and a moisture-modified Arrhenius equation to model the degradation kinetics and predict the shelf life at the intended long-term storage condition (e.g., 25°C/60% RH).
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 3 | 4.8 min |
| 0.1 N NaOH, 60°C, 24h | 8.5% | 2 | 6.2 min |
| 3% H₂O₂, RT, 24h | 25.8% | 4 | 3.5 min |
| 105°C, 24h (Solid) | 2.1% | 1 | 7.1 min |
| UV Light, 24h (Solid) | 5.6% | 2 | 5.9 min |
Table 2: Hypothetical ASAP Data for Shelf-Life Prediction of this compound
| Condition (Temp/RH) | Time (weeks) | Purity (%) |
| 50°C / 75% RH | 0 | 99.8% |
| 1 | 99.1% | |
| 2 | 98.5% | |
| 60°C / 75% RH | 0 | 99.8% |
| 1 | 97.9% | |
| 2 | 96.2% | |
| 70°C / 75% RH | 0 | 99.8% |
| 1 | 95.1% | |
| 2 | 90.5% | |
| Predicted Shelf Life at 25°C/60% RH | > 24 months |
Visualizations
Caption: Forced degradation experimental workflow.
References
"refining protocols for Antitubercular agent-28 experiments"
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for experiments involving Antitubercular Agent-28.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on typical solubility of similar small molecules, it is recommended to first attempt dissolving this compound in DMSO to create a stock solution. For aqueous working solutions, further dilution in culture media containing a low percentage of DMSO is advised. Always refer to the manufacturer's specific instructions if available.
Q2: What is the known mechanism of action for this compound?
A2: The precise mechanism of action for this compound is not publicly detailed in the available literature. However, like many antitubercular agents, it likely targets essential pathways in Mycobacterium tuberculosis, such as cell wall synthesis, protein synthesis, or DNA replication. Further target deconvolution and mechanistic studies are required for clarification.
Q3: Is this compound effective against drug-resistant strains of M. tuberculosis?
A3: Yes, studies have shown that this compound exhibits activity against resistant isolates of M. tuberculosis H37Rv, including strains resistant to fluoroquinolones (FQ-R), isoniazid (INH-R), and rifampicin (RIF-R).[1]
Q4: What is the expected cytotoxicity of this compound?
A4: this compound has demonstrated low cytotoxicity, with a reported IC50 value of >100 µM in mammalian cell lines.[1] This suggests a favorable therapeutic window.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: Activity against M. tuberculosis H37Rv
| Parameter | Condition | Value (µM) |
| IC50 | Normal Oxygen | 1.02 |
| IC90 | Normal Oxygen | 1.34 |
| MIC | Normal Oxygen | 1.77 |
| IC50 | Low Oxygen | 2.96 |
| IC90 | Low Oxygen | 19 |
| MIC | Low Oxygen | 170 |
| Intracellular IC50 | - | 2.15 |
| Intracellular IC90 | - | 2.85 |
| Cytotoxicity IC50 | - | >100 |
Data sourced from MedChemExpress.[1]
Table 2: Activity against Resistant M. tuberculosis H37Rv Strains
| Strain | IC50 (µM) | MIC (µM) | IC90 (µM) |
| FQ-R1 | 2.9 | 3.3 | 3.1 |
| INH-R1 | 125 | 170 | 140 |
| INH-R2 | 130 | 190 | 180 |
| RIF-R1 | 1.3 | 1.8 | 1.5 |
| RIF-R2 | 3.8 | 8.4 | 4.8 |
Data sourced from MedChemExpress.[1]
Experimental Protocols & Troubleshooting
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Methodology:
A broth microdilution method is recommended.[2][3]
-
Preparation of this compound: Prepare a 2-fold serial dilution of this compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv (or a resistant strain) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microplate containing the diluted agent. Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of this compound where no visible bacterial growth is observed. Growth can be assessed visually or by using a growth indicator such as resazurin or by measuring optical density (OD).
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No growth in positive control wells | Inoculum viability issue; Improper media preparation. | Use a fresh, viable bacterial culture; Ensure media is prepared correctly and is not expired. |
| Inconsistent results between replicates | Pipetting errors; Inhomogeneous bacterial suspension. | Calibrate pipettes regularly; Ensure thorough mixing of the bacterial suspension before inoculation. |
| MIC value significantly higher than expected | Agent precipitation; Bacterial contamination. | Check the solubility of the agent in the test medium; Perform a sterility check of the culture and reagents. |
Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Intracellular Activity Assay
This protocol assesses the efficacy of this compound against M. tuberculosis residing within macrophages.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., THP-1 or J774) in RPMI-1640 medium supplemented with 10% FBS.[4][5]
-
Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Infection: Infect the macrophage monolayer with opsonized M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells with fresh medium containing a low concentration of gentamicin to kill any remaining extracellular bacteria.
-
Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Bacteria: Lyse the macrophages with a gentle detergent (e.g., Triton X-100) and plate the lysate on Middlebrook 7H11 agar to determine bacterial viability (CFU counting). Alternatively, use a reporter strain of M. tuberculosis (e.g., expressing luciferase or GFP) for a more high-throughput readout.[5][6]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Macrophage detachment | High MOI; Agent cytotoxicity. | Optimize MOI to minimize cell death; Confirm agent's cytotoxicity in uninfected cells. |
| High variability in CFU counts | Inconsistent infection; Incomplete macrophage lysis. | Ensure a homogenous bacterial suspension for infection; Optimize lysis conditions. |
| No reduction in intracellular bacteria | Agent is not cell-permeable; Agent is effluxed by macrophages. | Consider using a cell permeability assay; Investigate the role of efflux pumps. |
Logical Flow for Intracellular Activity Assessment
Caption: Logical steps for the intracellular activity assay.
Cytotoxicity Assay
This protocol evaluates the toxicity of this compound on mammalian cells.
Methodology:
A common method is the MTT assay.[4][7]
-
Cell Seeding: Seed a mammalian cell line (e.g., A549 or the same macrophage line used for intracellular assays) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Contamination; Reagent issues. | Ensure sterile technique; Use fresh, high-quality reagents. |
| Inconsistent formazan crystal formation | Uneven cell seeding; Incomplete solubilization. | Ensure a single-cell suspension before seeding; Ensure complete dissolution of crystals before reading. |
| Agent interferes with the assay | Agent absorbs at 570 nm or reacts with MTT. | Run a control plate with the agent but without cells to check for interference. |
Potential Signaling Pathways Targeted by Antitubercular Agents
While the specific target of this compound is unknown, the following diagram illustrates common pathways targeted by existing antitubercular drugs, which represent potential areas of investigation for this novel agent.
Caption: Potential targets for this compound in M. tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EUCAST: Reference Method [eucast.org]
- 3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 4. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Antitubercular Agent-28
Disclaimer: "Antitubercular agent-28" is a placeholder name for a novel investigational compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on known off-target effects of established first-line antitubercular drugs. These principles and protocols can be adapted to investigate and mitigate potential off-target effects of new chemical entities like Agent-28.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our HepG2 cell line assays with Agent-28. What could be the underlying mechanism?
A1: Hepatotoxicity is a known side effect of several antitubercular drugs.[1][2] For instance, isoniazid can cause liver injury through the formation of reactive metabolites, leading to oxidative stress, mitochondrial dysfunction, and in some cases, an immune response.[3][4][5][6][7] It is crucial to determine if Agent-28 is similarly metabolized into a toxic intermediate. We recommend performing assays to measure reactive oxygen species (ROS) production and mitochondrial membrane potential.
Q2: Our in vivo studies show an unexpected drug-drug interaction, where the efficacy of a co-administered drug is reduced. How can we investigate this?
A2: This could be due to the induction of cytochrome P450 (CYP) enzymes by Agent-28. Rifampicin, for example, is a potent inducer of CYP3A4, which can accelerate the metabolism and reduce the plasma concentrations of co-administered drugs.[8][9][10] We recommend performing a CYP induction assay to assess the effect of Agent-28 on the expression and activity of key CYP isoforms.[11][12][13][14]
Q3: We have observed neurological symptoms in our animal models treated with Agent-28. What could be the cause?
A3: Neurotoxicity is a potential off-target effect. Isoniazid, for instance, can cause peripheral neuropathy.[1][15] It is advisable to perform specific neurotoxicity assays, such as a neurite outgrowth assay, to quantify any detrimental effects of Agent-28 on neuronal cells.[16][17][18][19]
Q4: Some of our animal subjects are developing visual impairments. Is this a known off-target effect?
A4: Yes, ocular toxicity has been reported with some antitubercular agents. Ethambutol can cause optic neuropathy, which may be reversible upon discontinuation of the drug.[20][21][22][23][24] It is recommended to conduct thorough ophthalmological examinations in animal models and consider dose-response studies to assess the risk of ocular toxicity with Agent-28.
Q5: We are seeing elevated uric acid levels in our in vivo experiments. What is the significance of this?
A5: Hyperuricemia, which can lead to joint pain or gout, is a known side effect of pyrazinamide.[25][26][27] This is often due to the drug's effect on the renal excretion of uric acid. Monitoring uric acid levels in preclinical and clinical studies is important.
Troubleshooting Guides
Guide 1: Investigating Unexpected Hepatotoxicity
Problem: High levels of cytotoxicity observed in liver cell lines (e.g., HepG2) or elevated liver enzymes (ALT/AST) in animal models.
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a detailed dose-response and time-course experiment to confirm the cytotoxic effect is dependent on the concentration and duration of exposure to Agent-28.
-
Assess Mechanism of Cell Death: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
-
Evaluate for Reactive Metabolites:
-
Measure the production of reactive oxygen species (ROS) using probes like DCFDA.
-
Assess mitochondrial health by measuring mitochondrial membrane potential (e.g., using JC-1 dye).
-
-
Investigate CYP450 Involvement: Determine if Agent-28 is a substrate for CYP enzymes. Co-incubation with known CYP inhibitors can help identify the specific enzymes involved in its metabolism.
-
Histopathological Analysis: In animal studies, perform a histopathological examination of liver tissue to characterize the nature of the liver injury (e.g., hepatocellular necrosis, cholestasis).[4][28]
Guide 2: Characterizing Drug-Drug Interaction Potential
Problem: Altered pharmacokinetic profile or reduced efficacy of co-administered drugs in in vivo models.
Troubleshooting Steps:
-
Perform a Cytochrome P450 Induction Assay: This is a critical step to determine if Agent-28 induces the expression of key drug-metabolizing enzymes.[11][12][13][14]
-
Evaluate PXR Activation: Rifampicin induces CYPs primarily through the activation of the pregnane X receptor (PXR).[10][29] A reporter gene assay can be used to determine if Agent-28 is a PXR agonist.
-
Assess Impact on Drug Transporters: Some drugs can also induce drug transporters like P-glycoprotein, affecting the absorption and distribution of other drugs.[9] Use appropriate in vitro models (e.g., Caco-2 cells) to assess the effect of Agent-28 on transporter activity.
Data Presentation
Table 1: Comparative Cytochrome P450 Induction by Antitubercular Agents
| Compound | CYP Isoform | Fold Induction (mRNA) | EC50 (µM) |
| Rifampicin (Positive Control) | CYP3A4 | 80-fold[8] | 1.5 |
| Rifabutin | CYP3A4 | 20-fold[8] | 2.0 |
| Agent-28 (Hypothetical Data) | CYP3A4 | 15-fold | 5.8 |
| Isoniazid (Negative Control) | CYP3A4 | <2-fold | >50 |
Table 2: In Vitro Cytotoxicity of Antitubercular Agents in HepG2 Cells
| Compound | Assay | Endpoint | IC50 (µM) |
| Isoniazid | MTT | Cell Viability | 1500 |
| Rifampicin | LDH | Membrane Integrity | >2000 |
| Agent-28 (Hypothetical Data) | AlamarBlue | Cell Viability | 75 |
| Doxorubicin (Positive Control) | MTT | Cell Viability | 1.2 |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Agent-28. Replace the culture medium with fresh medium containing the desired concentrations of Agent-28. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.
-
Cytotoxicity Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cytochrome P450 (CYP3A4) Induction Assay
-
Hepatocyte Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 48-well plates and allow them to form a confluent monolayer.
-
Compound Treatment: Treat the hepatocytes with various concentrations of Agent-28, a positive control (e.g., rifampicin), and a vehicle control for 72 hours. Replace the medium with fresh compound every 24 hours.
-
mRNA Analysis (qPCR):
-
After 72 hours, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using quantitative real-time PCR (qPCR), normalizing to a housekeeping gene (e.g., GAPDH).
-
-
Enzyme Activity Assay:
-
After the 72-hour induction period, wash the cells and incubate them with a CYP3A4-specific probe substrate (e.g., midazolam).
-
After a specified incubation time, collect the supernatant and measure the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
-
Data Analysis: Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control. Determine the EC50 and Emax values.[11]
Visualizations
Caption: Troubleshooting workflow for investigating hepatotoxicity.
Caption: Simplified signaling pathway of CYP3A4 induction by Rifampicin.
Caption: Workflow for assessing neurotoxicity using a neurite outgrowth assay.
References
- 1. [Adverse effects of antitubercular drugs: epidemiology, mechanisms, and patient management] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Mechanism of isoniazid‐induced hepatotoxicity: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 6. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]
- 7. Hepatotoxicity mechanisms of isoniazid: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of rifampicin in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 13. Cytochrome P450 Induction Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 15. Anti Tubercular Drugs - Mechanism of Action and Adverse effects | PPTX [slideshare.net]
- 16. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 20. avehjournal.org [avehjournal.org]
- 21. Ethambutol toxicity: Expert panel consensus for the primary prevention, diagnosis and management of ethambutol-induced optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ethambutol induced optic neuropathy: A remerging ocular emergency needing strict vigilance and screening - Indian J Clin Exp Ophthalmol [ijceo.org]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. aao.org [aao.org]
- 25. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 26. Pyrazinamide (Pyrazinamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 27. Pyrazinamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 28. gutnliver.org [gutnliver.org]
- 29. ClinPGx [clinpgx.org]
Technical Support Center: Optimization of Antitubercular Agent-28 (ATA-28) for High-Throughput Screening
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the high-throughput screening (HTS) of the novel antitubercular candidate, ATA-28. The content is designed to address specific experimental challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for ATA-28 in a primary screen?
A1: For a novel agent, a common starting point for single-dose screening is 10 µM.[1] This concentration is often sufficient to identify initial hits without causing widespread non-specific effects. However, if ATA-28 exhibits high potency in preliminary assays, you may consider a lower concentration (e.g., 1-5 µM). Conversely, if solubility is a limiting factor, the screening concentration may be dictated by the maximum achievable concentration in assay media.
Q2: Which HTS assay format is most suitable for a whole-cell screen against Mycobacterium tuberculosis (Mtb)?
A2: Whole-cell phenotypic screening is a primary approach to identify active compounds against Mtb.[2][3] Colorimetric or fluorometric viability assays are well-suited for HTS. The Microplate Resazurin Assay (MRA) is a common, robust, and cost-effective choice.[4][5] It relies on the reduction of blue resazurin to pink, fluorescent resorufin by metabolically active cells. Luciferase-based reporters or fluorescent protein expression can also be used in engineered Mtb strains.[3][6]
Q3: How can I minimize the impact of solvent (e.g., DMSO) on Mtb growth?
A3: It is crucial to maintain a final DMSO concentration at a level that does not inhibit bacterial growth, typically ≤1%.[7] An optimized MRA protocol for M. tuberculosis H37Ra identified 2% aqueous DMSO as usable, but this should be validated for your specific strain and conditions.[4] Always include solvent-only controls on every plate to establish the baseline for no inhibition.
Q4: What are "Pan-Assay Interference Compounds" (PAINS) and how can I identify them?
A4: PAINS are compounds that appear as hits in many HTS assays through non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay signal (e.g., autofluorescence). It is essential to perform secondary and counter-screens to eliminate these false positives.[2] If a compound is active in the primary assay but shows no clear structure-activity relationship and is inactive in confirmatory orthogonal assays, it may be a PAIN.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability and Low Z'-Factor
Q: My Z'-factor is consistently below 0.5, indicating poor assay quality. What are the potential causes and solutions?
A: A low Z'-factor points to high data variability or a small signal window. Here are common causes and troubleshooting steps:
-
Inconsistent Mtb Inoculum: The slow and clumping growth of Mtb can lead to inconsistent cell numbers per well.
-
Solution: Ensure the bacterial culture is in the mid-log phase of growth. Before dispensing, vortex the cell suspension and use a detergent like Tween 80 (e.g., 0.05%) in the culture medium to reduce clumping.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to altered concentrations and cell growth.
-
Solution: Do not use the outer rows and columns of the plate for experimental samples. Instead, fill them with sterile media or water to create a humidity barrier.
-
-
Reagent Dispensing Errors: Inaccurate liquid handling can introduce significant variability.
-
Solution: Calibrate and regularly service all automated liquid handlers and multichannel pipettes. Ensure tips are properly seated and that no bubbles are introduced during dispensing.
-
-
Insufficient Incubation Time: For resazurin-based assays, insufficient incubation can lead to a weak signal.
Issue 2: High Number of Initial Hits, Suspected False Positives
Q: My primary screen yielded a hit rate over 5%, and I suspect many are false positives. How do I triage these hits?
A: A high hit rate often indicates the presence of compounds that interfere with the assay technology or exhibit non-specific activity.[10] A robust hit validation cascade is critical.
-
Compound Autofluorescence: ATA-28 or other library compounds may fluoresce at the same wavelengths used to measure resorufin, leading to a false-positive signal.
-
Solution: Implement a counter-screen where compounds are added to cell-free media. Any well exhibiting a high signal in the absence of Mtb contains an autofluorescent compound and should be flagged.[11]
-
-
Non-specific Cytotoxicity: At the screening concentration, hits may be active simply because they are toxic to the bacteria through non-specific mechanisms. True antitubercular agents should ideally target specific bacterial pathways.
-
Solution: Prioritize hits for follow-up based on potency and chemical structure. Compounds with steep dose-response curves are often more desirable. Additionally, screen hits against a mammalian cell line (e.g., Vero, HepG2) to assess cytotoxicity and calculate a selectivity index (SI).[7] A high SI indicates specific activity against Mtb.
-
-
Assay Technology Interference: Some compounds can directly interact with the assay reagents. For example, a compound might chemically reduce resazurin without any biological activity.
-
Solution: A technology counter-screen is essential.[11] For a resazurin assay, this involves incubating the compounds with the assay medium and resazurin in the absence of cells. This identifies compounds that directly reduce the dye.
-
Data Presentation
Effective data management is crucial for a successful HTS campaign. Below are examples of structured tables for data summary.
Table 1: Example Primary HTS Data Summary for ATA-28 Optimization
| Parameter | Plate 1 | Plate 2 | Plate 3 | Average |
| ATA-28 Conc. | 10 µM | 10 µM | 10 µM | 10 µM |
| % Inhibition (Positive Control) | 98.5% | 99.1% | 98.8% | 98.8% |
| % Inhibition (Negative Control) | 0.5% | 0.2% | 0.4% | 0.4% |
| Signal-to-Background (S:B) | 65.7 | 71.2 | 68.9 | 68.6 |
| Z'-Factor | 0.78 | 0.81 | 0.79 | 0.79 |
Table 2: Hit Confirmation and Selectivity Profile
| Compound ID | Primary Screen % Inhibition | IC50 (µM) vs. Mtb H37Rv | CC50 (µM) vs. Vero Cells | Selectivity Index (SI = CC50/IC50) |
| ATA-28 | 95.2% | 1.2 | >50 | >41.7 |
| Hit-002 | 91.5% | 3.5 | 7.2 | 2.1 |
| Hit-003 | 98.9% | 0.8 | >50 | >62.5 |
| Hit-004 (False Positive) | 93.1% | >50 | 4.5 | <0.1 |
Experimental Protocols
Protocol 1: Primary Whole-Cell Screen using Microplate Resazurin Assay (MRA)
-
Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.4-0.6) in 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80.
-
Inoculum Preparation: Dilute the culture in fresh 7H9 media to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Compound Plating: Dispense 1 µL of test compounds (from 1 mM DMSO stock) into the wells of a 384-well microplate using an acoustic liquid handler or pin tool. This results in a 10 µM final concentration in a 100 µL assay volume.
-
Controls: Designate wells for positive control (e.g., 1 µg/mL Rifampicin) and negative control (1% DMSO).
-
Cell Dispensing: Add 100 µL of the Mtb inoculum to each well.
-
Incubation: Seal the plates and incubate for 5-7 days at 37°C.
-
Resazurin Addition: Prepare a 0.02% resazurin sodium salt solution in sterile water. Add 10 µL to each well.
-
Final Incubation: Incubate for 16-24 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Calculate percent inhibition relative to controls. Hits are typically defined as compounds showing ≥90% inhibition.[7]
Protocol 2: Mammalian Cell Cytotoxicity Assay
-
Cell Culture: Culture Vero cells (or another suitable mammalian cell line) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Addition: Add serial dilutions of the hit compounds to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or resazurin) and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that causes 50% reduction in cell viability.
Visualizations
Caption: High-throughput screening workflow for antitubercular agent discovery.
Caption: Hypothetical signaling pathway showing ATA-28 inhibiting the FAS-II system.
Caption: Troubleshooting logic for diagnosing a low Z'-factor in an HTS assay.
References
- 1. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of the microplate resazurin assay for screening and bioassay-guided fractionation of phytochemical extracts against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smujo.id [smujo.id]
- 6. researchgate.net [researchgate.net]
- 7. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
"troubleshooting inconsistent results with Antitubercular agent-28"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Antitubercular agent-28 in their experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our Minimum Inhibitory Concentration (MIC) assays with this compound. What could be the cause?
A1: Inconsistent MIC results can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inoculum Preparation: An inconsistent starting inoculum is a primary source of variability. Ensure your Mycobacterium tuberculosis culture is in the mid-logarithmic growth phase and that the suspension is homogenous and free of clumps. Vortexing with glass beads can help break up clumps.
-
Compound Solubility: this compound may have limited solubility in aqueous media. Ensure the agent is fully dissolved in your solvent (e.g., DMSO) before diluting it into the assay medium. Precipitation of the compound will lead to inaccurate concentrations. Consider performing a solubility test prior to your MIC assay.
-
Evaporation: During the long incubation times required for M. tuberculosis, evaporation from the wells of 96-well plates can concentrate the drug and affect results. Use sealed plates or place them in a humidified incubator to minimize evaporation.
-
Media Composition: Variations in broth media batches can influence bacterial growth and drug activity. Use a consistent lot of media for a set of experiments.[1]
Q2: The MIC values we are obtaining for this compound are higher than the published values. Why might this be?
A2: Several factors can lead to discrepancies between observed and published MIC values:
-
Bacterial Strain: Ensure you are using the same strain of M. tuberculosis as cited in the literature (e.g., H37Rv). Different clinical isolates can exhibit varying susceptibility.[2]
-
Assay Method: Different MIC determination methods (e.g., broth microdilution, agar dilution, colorimetric assays like Alamar Blue) can yield slightly different results.[3] The published values for this compound are based on specific methodologies.[2]
-
Oxygen Tension: The activity of some antitubercular agents is affected by oxygen levels.[2] Ensure your incubation conditions (e.g., normoxic vs. hypoxic) are appropriate for your research question and consistent with reported data.
-
Drug Quality: Verify the purity and integrity of your stock of this compound. Improper storage or handling can lead to degradation of the compound.
Q3: We are seeing cytotoxicity in our host cells at concentrations close to the effective concentration against intracellular bacteria. How can we address this?
A3: Balancing efficacy and toxicity is a common challenge. Here are some suggestions:
-
Confirm Cytotoxicity Data: First, perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) in your specific host cell line. Published data indicates a low cytotoxicity with an IC50 of >100 µM, so your results may indicate a cell-line specific sensitivity.[2]
-
Time-of-Addition Studies: Vary the time at which you add this compound to your infected host cells. It's possible that a shorter exposure time is sufficient to kill the intracellular bacteria while minimizing host cell toxicity.
-
Combination Therapy: Consider testing this compound in combination with other antitubercular drugs. This may allow you to use a lower, non-toxic concentration of each drug to achieve a synergistic bactericidal effect.[4][5]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | M. tuberculosis H37Rv | FQ-R1 | INH-R1 | INH-R2 | RIF-R1 | RIF-R2 |
| IC50 (µM) | 1.5 | 2.9 | 125 | 130 | 1.3 | 3.8 |
| MIC (µM) | 4.5 | 3.3 | 170 | 190 | 1.8 | 8.4 |
| IC90 (µM) | 2.5 | 3.1 | 140 | 180 | 1.5 | 4.8 |
Data summarized from MedchemExpress.[2]
Table 2: Activity of this compound under Different Oxygen Conditions
| Condition | MIC (µM) | IC50 (µM) | IC90 (µM) |
| Normal Oxygen | 1.77 | 1.02 | 1.34 |
| Low Oxygen | 170 | 2.96 | 19 |
Data summarized from MedchemExpress.[2]
Table 3: Intracellular Activity and Cytotoxicity of this compound
| Assay | IC50 (µM) | IC90 (µM) |
| Intracellular Activity | 2.15 | 2.85 |
| Cytotoxicity | >100 | - |
Data summarized from MedchemExpress.[2]
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is a general guideline for determining the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Mycobacterium tuberculosis H37Rv culture in mid-log phase
-
Sterile 96-well flat-bottom plates
-
Plate sealer
-
Humidified incubator (37°C)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a working solution at 20 times the highest desired final concentration in 7H9 broth.
-
Serial Dilutions: In a 96-well plate, perform 2-fold serial dilutions of the working solution in 7H9 broth. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Adjust the turbidity of the M. tuberculosis H37Rv culture to a McFarland standard of 0.5. Dilute this suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the compound, as well as to positive (bacteria only) and negative (broth only) control wells. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate at 37°C in a humidified incubator for 7 days.
-
Readout: After incubation, add 20 µL of the resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent MIC results.
Caption: A potential mechanism of action for this compound.
References
- 1. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid Identification and Drug Susceptibility Testing of <i>Mycobacterium tuberculosis</i>: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - Journal of Laboratory Physicians [jlabphy.org]
- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 5. Assessment of the Efficacy of New Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vitro Efficacy of Antitubercular Agent-28: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Antitubercular agent-28 against standard first-line antitubercular drugs. The data presented herein is intended to offer an objective evaluation of its performance, supported by detailed experimental protocols and visual workflows to aid in research and development efforts.
Comparative In Vitro Efficacy Data
The in vitro potency of this compound was evaluated against Mycobacterium tuberculosis H37Rv and compared with the standard first-line antitubercular agents: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide. The following table summarizes the key efficacy parameters, including Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and 90% Inhibitory Concentration (IC90).
| Agent | MIC (µM) | IC50 (µM) | IC90 (µM) | Citation |
| This compound | 4.5 | 1.5 | 2.5 | [1] |
| Isoniazid | 0.06 | - | - | [2] |
| Rifampicin | 0.12 | - | - | [2] |
| Ethambutol | 2 | - | - | [3] |
| Pyrazinamide | 100-200 (at neutral pH) | - | - | [4] |
Note: Direct comparative IC50 and IC90 values for all comparator drugs under identical experimental conditions were not available in the public domain. MIC values are presented as the most consistent metric for comparison.
This compound demonstrates potent activity against drug-susceptible M. tuberculosis H37Rv. Furthermore, it has shown significant efficacy against various resistant strains, including those resistant to fluoroquinolones, isoniazid, and rifampicin, with MICs ranging from 1.8 to 190 µM depending on the specific resistant isolate.[1] In low oxygen conditions, which can mimic the environment within a granuloma, this compound exhibited an MIC of 170 µM.[1]
A crucial aspect of a novel antitubercular agent is its ability to target intracellular bacteria. This compound has demonstrated effective intracellular activity with an IC50 of 2.15 µM and an IC90 of 2.85 µM.[1] Encouragingly, it exhibits low cytotoxicity, with an IC50 value greater than 100 µM in mammalian cell lines, indicating a favorable preliminary safety profile.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments typically used to assess the efficacy of antitubercular agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: The test compounds (this compound and comparators) are serially diluted in a 96-well microplate using supplemented 7H9 broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The microplate is sealed and incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration at which no visible growth is observed. This can be assessed visually or by using a colorimetric indicator such as Resazurin or by measuring optical density.
Intracellular Activity Assay
This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages.
Methodology: Macrophage Infection Model
-
Cell Culture: A suitable macrophage cell line (e.g., THP-1 or J774A.1) is cultured and seeded in 24-well plates.
-
Macrophage Differentiation: If using THP-1 cells, they are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Infection: Differentiated macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 1:1 or 10:1 (bacteria to macrophage).
-
Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing with fresh medium containing a low concentration of a non-cell-penetrating antibiotic (e.g., gentamicin).
-
Drug Treatment: The infected macrophages are then treated with various concentrations of the test compounds.
-
Incubation: The treated, infected cells are incubated for a period of 3-5 days at 37°C in a 5% CO2 atmosphere.
-
Lysis and CFU Enumeration: After the treatment period, the macrophages are lysed with a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria. The lysate is then serially diluted and plated on Middlebrook 7H11 agar plates.
-
Data Analysis: The plates are incubated for 3-4 weeks, after which the CFUs are counted. The IC50 and IC90 values are calculated by comparing the CFU counts from treated wells to those from untreated control wells.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating the in vitro efficacy of a novel antitubercular agent, the following diagram illustrates the key experimental stages.
Caption: Experimental workflow for in vitro efficacy validation.
As the specific mechanism of action for this compound has not yet been elucidated, a signaling pathway diagram cannot be provided at this time. Further research into its molecular target is required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Ethambutol and meropenem/clavulanate synergy promotes enhanced extracellular and intracellular killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium [mdpi.com]
A Comparative Guide to Antitubercular Agent-28 and First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound, Antitubercular agent-28, with the standard first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. The information is intended to offer an objective overview for researchers and professionals in the field of TB drug development.
Overview and Mechanism of Action
First-line anti-TB drugs form the cornerstone of current treatment regimens for drug-susceptible Mycobacterium tuberculosis infections.[1] They employ a multi-target approach to effectively kill the bacteria and prevent the emergence of resistance.[1] In contrast, this compound, a pyridine analogue, is a newer compound that has shown promising activity, particularly against certain drug-resistant strains of M. tuberculosis.
This compound (Compound 2): The precise mechanism of action for this compound has not been detailed in publicly available research. It is a pyridine derivative, and other compounds in this class have been shown to act as prodrugs activated by mycobacterial enzymes or to target various cellular processes. Further investigation is required to elucidate its specific molecular target.
First-Line TB Drugs:
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[2] Once activated, it primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2]
-
Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis and subsequent protein production.[2]
-
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Its exact mechanism is not fully understood but is thought to disrupt membrane transport and energy metabolism, particularly in the acidic environment within macrophages.[2]
-
Ethambutol (EMB): Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[3]
Below is a diagram illustrating the established signaling pathways and targets of the first-line antitubercular drugs.
Caption: Mechanisms of action of first-line antitubercular drugs.
Quantitative Data Presentation
The following tables summarize the available in vitro efficacy and cytotoxicity data for this compound and the first-line TB drugs against the standard laboratory strain, M. tuberculosis H37Rv.
Table 1: In Vitro Efficacy against M. tuberculosis H37Rv
| Compound | MIC (µM) | IC₅₀ (µM) |
| This compound | 4.5 | 1.5 |
| Isoniazid | 0.03 - 0.12 | Not widely reported |
| Rifampicin | 0.03 - 0.25 | Not widely reported |
| Pyrazinamide | 16 - 512 (pH dependent) | Not widely reported |
| Ethambutol | 0.25 - 2 | Not widely reported |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.
Table 2: In Vitro Efficacy against Drug-Resistant M. tuberculosis Strains
| Compound | FQ-R1 MIC (µM) | INH-R1 MIC (µM) | INH-R2 MIC (µM) | RIF-R1 MIC (µM) | RIF-R2 MIC (µM) |
| This compound | 3.3 | 170 | 190 | 1.8 | 8.4 |
FQ-R1: Fluoroquinolone-Resistant 1, INH-R1/R2: Isoniazid-Resistant 1/2, RIF-R1/R2: Rifampicin-Resistant 1/2.
Table 3: In Vitro Cytotoxicity against Mammalian Cells
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | Not Specified | >100 |
| Isoniazid | VERO | >10,000 |
| Rifampicin | VERO | >128 |
| Pyrazinamide | VERO | >10,000 |
| Ethambutol | VERO | >128 |
Note: A higher IC₅₀ value indicates lower cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for this compound and the first-line drugs against M. tuberculosis were determined using the Microplate Alamar Blue Assay (MABA).[4][5]
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Steps:
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a specific optical density to ensure a standardized bacterial load.
-
Inoculation: The bacterial suspension is added to each well of the microplate containing the diluted compounds.
-
Incubation: The plates are sealed and incubated at 37°C for 5 to 7 days.
-
Addition of Alamar Blue: After the initial incubation, Alamar Blue (resazurin) solution is added to each well.[5]
-
Final Incubation and Reading: The plates are incubated for another 24 hours.[5] A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.[5] The MIC is determined as the lowest drug concentration that prevents this color change.[5]
Cytotoxicity Assay
The cytotoxic effects of the compounds on mammalian cells were evaluated using the MTT assay.[6]
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: Mammalian cells (e.g., VERO, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a period of 24 to 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is then calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
In Vivo Efficacy in Animal Models
While specific in vivo data for this compound is not yet available, the general protocol for evaluating the efficacy of antitubercular agents in a murine model is as follows.[6]
References
- 1. Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
Comparative Analysis of Antitubercular Agent-28 and Isoniazid: A Guide for Researchers
A detailed examination of the preclinical profiles of a novel antitubercular candidate, Agent-28, and the cornerstone tuberculosis therapeutic, Isoniazid, reveals distinct differences in potency against resistant strains and in vitro efficacy. This guide provides a comprehensive comparison of their performance based on available experimental data, offering valuable insights for researchers and drug development professionals in the field of tuberculosis therapeutics.
This analysis consolidates in vitro efficacy and cytotoxicity data for both Antitubercular agent-28 and the long-standing first-line tuberculosis drug, Isoniazid. While in vivo comparative data remains limited, the preclinical evidence presented herein offers a foundational understanding of their respective strengths and weaknesses.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and Isoniazid, facilitating a direct comparison of their in vitro activities.
Table 1: In Vitro Efficacy against Mycobacterium tuberculosis H37Rv
| Parameter | This compound | Isoniazid |
| MIC (µM) | 4.5[1] | 0.03 - 0.06 mg/L (~0.22 - 0.44 µM)[2][3] |
| IC50 (µM) | 1.5[1] | 2.1 ± 0.7 µg/mL (~15.3 µM)[4] |
| IC90 (µM) | 2.5[1] | Not Widely Reported |
Table 2: In Vitro Efficacy against Isoniazid-Resistant M. tuberculosis
| Parameter | This compound | Isoniazid |
| MIC (µM) | 170 (INH-R1), 190 (INH-R2)[1] | > 0.2 µg/mL (>1.46 µM)[5] |
| IC50 (µM) | 125 (INH-R1), 130 (INH-R2)[1] | Not Applicable |
| IC90 (µM) | 140 (INH-R1), 180 (INH-R2)[1] | Not Applicable |
Table 3: In Vitro Cytotoxicity
| Cell Line | This compound (IC50) | Isoniazid (IC50) |
| Various | >100 µM[1] | Induces cytotoxicity at high concentrations[6] |
Mechanism of Action: Distinct Pathways
The fundamental difference between these two agents lies in their mode of action against Mycobacterium tuberculosis.
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7] Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.
This compound , with the chemical formula C15H17N3O3 and CAS number 2460651-10-7, is identified as N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide. While its precise molecular target is not yet fully elucidated, its chemical structure, a quinazolinone derivative, suggests a mechanism of action distinct from that of isoniazid. Quinazolinone-based compounds have been investigated for various biological activities, and their antitubercular effects may involve novel pathways that are not reliant on KatG activation, potentially explaining its activity against isoniazid-resistant strains.
Experimental Protocols
A detailed understanding of the methodologies used to generate the presented data is crucial for its interpretation and for designing future comparative studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, is a key measure of a drug's potency.
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth medium, such as Middlebrook 7H9. The turbidity of the suspension is adjusted to a McFarland standard to ensure a consistent bacterial concentration.
-
Drug Dilution: Serial twofold dilutions of the test compounds (this compound and Isoniazid) are prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for a period of 7 to 14 days, or until visible growth is observed in the positive control wells.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.
Determination of 50% Inhibitory Concentration (IC50)
The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.
Protocol: Cell-Based Assay
-
Cell Culture: A suitable host cell line for intracellular activity assays (e.g., macrophages) or the target bacteria are cultured under appropriate conditions.
-
Compound Treatment: The cells or bacteria are treated with a range of concentrations of the test compounds.
-
Incubation: The treated cultures are incubated for a defined period.
-
Viability/Growth Assessment: The viability or growth of the cells or bacteria is measured using a suitable assay, such as the MTT assay (for cytotoxicity) or by measuring bacterial ATP levels.
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to an untreated control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.
Intracellular Antimycobacterial Activity Assay
This assay assesses the ability of a compound to kill Mycobacterium tuberculosis residing within host cells, mimicking an in vivo infection.
Protocol:
-
Macrophage Infection: A monolayer of macrophages (e.g., THP-1 or primary macrophages) is infected with Mycobacterium tuberculosis at a specific multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.
-
Compound Treatment: The infected macrophages are treated with different concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified duration (e.g., 24-72 hours).
-
Macrophage Lysis and Bacterial Enumeration: The macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is then determined by plating serial dilutions of the lysate on solid media and counting the colony-forming units (CFUs).
Cytotoxicity Assay
This assay evaluates the toxicity of a compound to mammalian cells.
Protocol: MTT Assay
-
Cell Seeding: Mammalian cells (e.g., HepG2, a liver cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Isoniazid and a generalized workflow for antitubercular drug screening.
Caption: Mechanism of action of Isoniazid.
Caption: General workflow for antitubercular drug screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 4. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 672952-32-8|N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)benzamide|BLD Pharm [bldpharm.com]
- 7. A Flow Cytometry Method for Rapidly Assessing Mycobacterium tuberculosis Responses to Antibiotics with Different Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antitubercular Agent-28 Against Resistant Mycobacterium tuberculosis
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global tuberculosis control. This guide provides a comparative analysis of the in vitro activity of a novel compound, Antitubercular agent-28, against resistant Mtb strains, juxtaposed with the performance of standard first- and second-line antitubercular drugs. The data presented herein is intended to inform further research and development efforts in the quest for more effective TB therapies.
Executive Summary
This compound demonstrates potent activity against drug-sensitive M. tuberculosis H37Rv and, critically, maintains significant efficacy against strains resistant to first-line agents like isoniazid and rifampicin, as well as second-line fluoroquinolones.[1] The compound exhibits effective intracellular killing of Mtb within macrophages and displays low cytotoxicity against mammalian cells, indicating a favorable preliminary safety profile. While its precise mechanism of action remains to be elucidated, its performance against resistant strains suggests a novel target or a mechanism that circumvents existing resistance pathways.
In Vitro Efficacy against Drug-Resistant M. tuberculosis
The in vitro activity of this compound was assessed against a panel of resistant M. tuberculosis H37Rv strains. The following tables summarize the Minimum Inhibitory Concentration (MIC), 50% inhibitory concentration (IC50), and 90% inhibitory concentration (IC90) values. For comparison, representative MIC ranges for standard antitubercular drugs against resistant strains are provided.
Table 1: In Vitro Activity of this compound Against Resistant M. tuberculosis H37Rv Strains [1]
| Resistant Strain | IC50 (µM) | MIC (µM) | IC90 (µM) |
| Drug-Sensitive H37Rv | 1.5 | 4.5 | 2.5 |
| Fluoroquinolone-Resistant (FQ-R1) | 2.9 | 3.3 | 3.1 |
| Isoniazid-Resistant (INH-R1) | 125 | 170 | 140 |
| Isoniazid-Resistant (INH-R2) | 130 | 190 | 180 |
| Rifampicin-Resistant (RIF-R1) | 1.3 | 1.8 | 1.5 |
| Rifampicin-Resistant (RIF-R2) | 3.8 | 8.4 | 4.8 |
Table 2: Comparative In Vitro Activity of Standard Antitubercular Drugs Against Resistant M. tuberculosis
| Drug Class | Drug | Resistant Phenotype | Typical MIC Range (µg/mL) |
| First-Line | Isoniazid | INH-Resistant | 1 to >128[2] |
| Rifampicin | RIF-Resistant | 0.5 to >256[3] | |
| Second-Line | Ofloxacin | FQ-Resistant | >2 to >128[4] |
| Kanamycin | Injectable-Resistant | Varies | |
| Amikacin | Injectable-Resistant | Varies | |
| Capreomycin | Injectable-Resistant | Varies |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions and strains tested in different studies.
Intracellular Activity and Cytotoxicity
A critical attribute of an effective antitubercular agent is its ability to penetrate host macrophages and eliminate intracellular bacteria. This compound demonstrates potent intracellular activity with an IC50 of 2.15 µM and an IC90 of 2.85 µM.[1] Furthermore, it exhibits low cytotoxicity, with an IC50 greater than 100 µM against mammalian cells, indicating a high therapeutic index.[1]
Table 3: Intracellular Activity and Cytotoxicity of this compound [1]
| Assay | Parameter | Value (µM) |
| Intracellular Activity | IC50 | 2.15 |
| IC90 | 2.85 | |
| Cytotoxicity | IC50 | >100 |
Potential Mechanisms of Action and Resistance
While the specific molecular target of this compound is currently under investigation, its efficacy against strains resistant to major drug classes suggests a novel mechanism of action. Common mechanisms of action for existing antitubercular drugs and their corresponding resistance pathways are outlined below for context.
dot
Caption: Overview of major antitubercular drug classes and their mechanisms of action.
Given its efficacy against resistant strains, it is plausible that this compound targets a novel pathway essential for Mtb survival or virulence, or that it acts as a pro-drug activated by a mycobacterial enzyme not involved in the activation of current drugs. Further research is required to elucidate its precise mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and comparator drugs is determined using the broth microdilution method in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
dot
References
A Comparative Analysis of Antitubercular Agent-28 and Other Novel Drug Candidates for Tuberculosis Treatment
For Immediate Release: A Comprehensive Guide for Researchers in Tuberculosis Drug Development
In the global fight against tuberculosis (TB), a disease that continues to pose a significant threat to public health, the development of novel, effective antitubercular agents is paramount. This guide provides a detailed comparison of a promising new candidate, Antitubercular agent-28, with other key novel drugs in the development pipeline: Bedaquiline, Delamanid, Pretomanid, and Sutezolid. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development efforts.
Executive Summary
This compound, a recently identified pyridine analogue, has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This guide presents a comparative overview of its efficacy and cytotoxicity against other novel TB drug candidates that have recently entered clinical use or are in late-stage development. The data herein is compiled from various preclinical studies to provide a standardized basis for comparison.
Introduction to the Novel Agents
The landscape of TB drug development has been energized by the introduction of new chemical entities with novel mechanisms of action, offering hope against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.
-
This compound (Compound 2): A pyridine analogue belonging to the hydrazone class of compounds.[1] Hydrazones are known to inhibit the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis.[2][3] This is the same target as the first-line drug isoniazid; however, novel hydrazones may be effective against isoniazid-resistant strains.[2]
-
Bedaquiline (Sirturo): A diarylquinoline that inhibits mycobacterial ATP synthase, a novel target distinct from those of existing TB drugs.[2]
-
Delamanid (Deltyba): A nitro-dihydro-imidazooxazole derivative that inhibits the synthesis of mycolic acids.[4][5]
-
Pretomanid: Another nitroimidazole, similar to delamanid, that also inhibits mycolic acid synthesis and acts as a respiratory poison under anaerobic conditions.[6][7]
-
Sutezolid: An oxazolidinone, a class of protein synthesis inhibitors. It is a next-generation analogue of linezolid with potentially improved efficacy and safety.[8][9]
Comparative In Vitro Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for the in vitro activity of this compound and the comparator drugs against the standard laboratory strain of M. tuberculosis, H37Rv, and their cytotoxicity against mammalian cell lines. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Activity against M. tuberculosis H37Rv
| Drug Candidate | Chemical Class | MIC (µM) | IC50 (µM) | IC90 (µM) |
| This compound | Hydrazone | 4.5[8][10] | 1.5[8][10] | 2.5[8][10] |
| Bedaquiline | Diarylquinoline | 0.03 - 0.12 (µg/mL) | - | - |
| Delamanid | Nitroimidazole | 0.006 - 0.024 (µg/mL) | - | - |
| Pretomanid | Nitroimidazole | 0.06 - 0.25 (mg/L)[11][12] | - | - |
| Sutezolid | Oxazolidinone | ≤0.062 (µg/mL) | - | - |
Note: MIC values for Bedaquiline, Delamanid, Pretomanid, and Sutezolid are presented in the units reported in the literature. Conversion to µM requires the molecular weight of each compound.
Table 2: Intracellular and Low-Oxygen Activity of this compound
| Condition | IC50 (µM) | IC90 (µM) | MIC (µM) |
| Intracellular Activity | 2.15[10][13] | 2.85[10][13] | - |
| Low Oxygen Condition | 2.96[10][13] | 19[10][13] | 170[10][13] |
| Normal Oxygen Condition | 1.02[10][13] | 1.34[10][13] | 1.77[10][13] |
Table 3: Activity of this compound against Resistant M. tuberculosis Strains
| Resistant Strain | IC50 (µM) | IC90 (µM) | MIC (µM) |
| FQ-R1 | 2.9[10][13] | 3.1[10][13] | 3.3[10][13] |
| INH-R1 | 125[10][13] | 140[10][13] | 170[10][13] |
| INH-R2 | 130[10][13] | 180[10][13] | 190[10][13] |
| RIF-R1 | 1.3[10][13] | 1.5[10][13] | 1.8[10][13] |
| RIF-R2 | 3.8[10][13] | 4.8[10][13] | 8.4[10][13] |
Table 4: In Vitro Cytotoxicity against Mammalian Cells
| Drug Candidate | Cytotoxicity (IC50 in µM) | Cell Line |
| This compound | >100[10][13] | Not specified |
| Bedaquiline | >10 | HepG2 |
| Delamanid | >10 | Multiple cell lines |
| Pretomanid | >100 | V79, HepG2 |
| Sutezolid | >64 (µg/mL) | Not specified |
Mechanisms of Action: A Visual Overview
The following diagrams illustrate the proposed or confirmed mechanisms of action for each class of antitubercular agent discussed.
Caption: Proposed mechanism of this compound via InhA inhibition.
Caption: Mechanisms of action for comparator novel TB drugs.
Experimental Protocols
This section provides a general overview of the methodologies used to generate the comparative data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of a drug's potency. The Resazurin Microtiter Assay (REMA) is a commonly used method for M. tuberculosis.
Caption: Workflow for MIC determination using the REMA method.
Protocol Steps:
-
Drug Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a standard turbidity.
-
Inoculation: The bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Indicator Addition: A solution of resazurin dye is added to each well.
-
Result Interpretation: The plates are re-incubated for 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is determined as the lowest drug concentration that prevents this color change.[2]
Intracellular Activity Assay
Assessing a drug's ability to kill M. tuberculosis within host cells is crucial, as this is the primary site of infection.
Protocol Steps:
-
Cell Culture: A suitable macrophage cell line (e.g., THP-1 or J774) is cultured and seeded in multi-well plates.
-
Macrophage Differentiation: If using monocytes like THP-1, they are differentiated into macrophages using an agent like Phorbol 12-myristate 13-acetate (PMA).
-
Infection: The macrophage monolayer is infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing.
-
Drug Treatment: The infected cells are treated with serial dilutions of the test compounds.
-
Incubation: The treated, infected cells are incubated for a defined period (e.g., 3-7 days).
-
Quantification of Bacterial Viability: Intracellular bacterial viability is assessed. This can be done by lysing the macrophages and plating the lysate for colony-forming unit (CFU) counting, or by using reporter strains of M. tuberculosis (e.g., expressing luciferase or GFP) for a more high-throughput readout.[5][14]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity of a test compound.
Protocol Steps:
-
Cell Seeding: A mammalian cell line (e.g., Vero, HepG2, or THP-1) is seeded into a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation with MTT: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm. The IC50 value (the concentration of drug that inhibits 50% of cell viability) is then calculated.[12][15][16]
Conclusion and Future Directions
This compound emerges as a promising candidate with potent in vitro activity against both drug-sensitive and, notably, some drug-resistant strains of M. tuberculosis. Its favorable low cytotoxicity profile warrants further investigation. The comparative data presented in this guide highlights the diverse chemical space and mechanistic approaches being explored in the quest for new TB therapies.
Future research should focus on head-to-head comparative studies under standardized conditions to allow for more direct comparisons of these novel agents. Furthermore, in vivo efficacy studies in animal models are a critical next step to evaluate the therapeutic potential of this compound. The continued exploration of novel chemical scaffolds and mechanisms of action is essential to shorten treatment durations, improve outcomes for patients with drug-resistant TB, and ultimately move towards the global eradication of this devastating disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrazole Tagged Hydrazones as Anti-Tubercular Agents: Synthesis and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 5. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. In Vitro Isolation and Characterization of Oxazolidinone-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro culture conditions affecting minimal inhibitory concentration of bedaquiline against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Antitubercular Agent-28's MIC Values: A Comparative Guide
This guide provides an objective comparison of the Minimum Inhibitory Concentration (MIC) values of the novel antitubercular agent-28 against Mycobacterium tuberculosis H37Rv and other common antitubercular drugs. The data presented is supported by standardized experimental protocols to ensure reproducibility and independent verification.
Comparative Analysis of In Vitro Activity
The in vitro potency of this compound was evaluated against the reference strain Mycobacterium tuberculosis H37Rv and several drug-resistant isolates. The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of a drug's potential efficacy.
A direct comparison of MIC values reveals the relative potency of this compound against both drug-sensitive and drug-resistant M. tuberculosis. The following tables summarize the MIC values for this compound and a panel of first- and second-line antitubercular drugs against the H37Rv strain.
Table 1: MIC Values of this compound against M. tuberculosis H37Rv and Resistant Isolates
| Strain/Condition | MIC (µM) |
| M. tuberculosis H37Rv | 4.5 |
| M. tuberculosis H37Rv (Low Oxygen) | 170 |
| M. tuberculosis H37Rv (Normal Oxygen) | 1.77 |
| Fluoroquinolone-Resistant (FQ-R1) | 3.3 |
| Isoniazid-Resistant (INH-R1) | 170 |
| Isoniazid-Resistant (INH-R2) | 190 |
| Rifampicin-Resistant (RIF-R1) | 1.8 |
| Rifampicin-Resistant (RIF-R2) | 8.4 |
Table 2: Comparative MIC Values of Standard Antitubercular Drugs against M. tuberculosis H37Rv
| Drug | MIC Range (mg/L) |
| Isoniazid | 0.03 - 0.12[1][2] |
| Rifampicin | 0.12 - 0.5[3] |
| Ethambutol | 2.5 - 5[3] |
| Pyrazinamide | 32 - 75[3] |
| Levofloxacin | 0.12 - 0.5[1][2] |
| Amikacin | 0.25 - 1[1][2] |
| Bedaquiline | 0.015 - 0.06 |
| Linezolid | 0.25 - 0.5[4] |
| Clofazimine | 0.25 - 0.5[4] |
| Cycloserine | 8 - 32[3] |
| Ethionamide | 0.3 - 1.25[3] |
| Moxifloxacin | 0.125 - 0.5[5] |
Standardized Experimental Protocol for MIC Determination
The following protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference broth microdilution method for determining the MIC of antituberculous agents against the Mycobacterium tuberculosis complex.[1][2]
Materials
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).[1][2]
-
Test Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Antitubercular Agents: Stock solutions of known concentrations.
-
Equipment: 96-well U-shaped polystyrene microtiter plates, incubator (36°C ± 1°C), inverted mirror, vortex mixer, sterile glass beads.[1][2]
Inoculum Preparation
-
Bacterial colonies are vortexed with sterile glass beads and suspended in sterile water.[1][2]
-
The suspension is adjusted to a 0.5 McFarland standard.[1][2]
-
A 1:100 dilution of the 0.5 McFarland suspension is prepared to achieve a final inoculum concentration of approximately 10⁵ CFU/mL.[1][2]
Assay Procedure
-
Two-fold serial dilutions of the antitubercular agents are prepared in the 96-well microtiter plates containing the Middlebrook 7H9 broth.
-
Each well is inoculated with the prepared bacterial suspension.
-
Growth and sterility controls are included on each plate.
Reading and Interpretation of Results
-
The plates are read using an inverted mirror as soon as visible growth is observed in the 1:100 diluted growth control well (approximately 10³ CFU/mL).[1][2]
-
The MIC is defined as the lowest concentration of the antitubercular agent that completely inhibits visible growth of the bacteria.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antitubercular agents.
Caption: Workflow for MIC determination of antitubercular agents.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Antitubercular Agent-28's Mechanism of Action: A Comparative Guide
This guide provides a comparative analysis of the hypothetical Antitubercular agent-28 (AT-28) against established antitubercular drugs, focusing on validating its proposed mechanism of action. The data presented herein is for illustrative purposes to guide researchers in designing and interpreting specificity studies.
Comparative Performance Overview
AT-28 is a novel, direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. This section compares the in vitro activity and cytotoxicity of AT-28 with first-line antitubercular agents.
Table 1: Comparative in vitro Efficacy and Cytotoxicity
| Compound | Target Pathway | MIC against M. tuberculosis H37Rv (µg/mL) | IC₅₀ against HepG2 cells (µM) | Selectivity Index (SI = IC₅₀ / MIC) |
| This compound (AT-28) | Mycolic Acid Synthesis (Direct InhA inhibitor) | 0.1 | >100 | >1000 |
| Isoniazid (INH) | Mycolic Acid Synthesis (InhA inhibitor post-activation) | 0.05 | >1000 | >20000 |
| Ethionamide (ETH) | Mycolic Acid Synthesis (InhA inhibitor post-activation) | 0.5 | 150 | 300 |
| Rifampicin (RIF) | RNA Synthesis (RpoB inhibitor) | 0.1 | 25 | 250 |
Table 2: Target Engagement and Enzyme Inhibition
| Compound | InhA Enzymatic Inhibition (IC₅₀, nM) | Cellular Target Engagement (EC₅₀, µM) |
| This compound (AT-28) | 50 | 0.2 |
| Isoniazid (INH-NAD adduct) | 1 | 0.08 |
| Ethionamide (ETH-NAD adduct) | 15 | 0.7 |
| Rifampicin (RIF) | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
2.1. Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis.
-
Strain: M. tuberculosis H37Rv.
-
Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microplate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a drug-free control (vehicle) and a positive control (e.g., Isoniazid).
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
2.2. Cytotoxicity Assay against HepG2 Cells
This assay assesses the toxicity of the compounds to a human liver cell line.
-
Cell Line: HepG2 (human hepatoma cell line).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds for 48 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence using a plate reader to quantify ATP levels, which correlate with cell viability.
-
Calculate the IC₅₀ value, the concentration at which 50% of cell viability is inhibited, using non-linear regression analysis.
-
2.3. InhA Enzymatic Inhibition Assay
This biochemical assay measures the direct inhibition of the recombinant InhA enzyme.
-
Enzyme: Purified recombinant M. tuberculosis InhA.
-
Substrate: Dodecenoyl-CoA.
-
Cofactor: NADH.
-
Procedure:
-
Dispense the InhA enzyme into a 96-well plate.
-
Add the test compounds at various concentrations and incubate.
-
Initiate the reaction by adding NADH and the substrate.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Visualizing Mechanisms and Workflows
3.1. Mechanism of InhA Inhibition
The following diagram illustrates the distinct activation pathways of pro-drugs like Isoniazid and Ethionamide compared to the direct action of AT-28 on the InhA enzyme, a critical component of the Fatty Acid Synthase II (FAS-II) system responsible for mycolic acid synthesis.
Caption: Comparative mechanisms of InhA inhibition by prodrugs and AT-28.
3.2. Specificity Validation Workflow
To confirm that AT-28's antimycobacterial activity is a direct result of InhA inhibition, a structured experimental workflow is essential. This involves integrating biochemical, genetic, and cellular approaches.
Safety Operating Guide
Safe Disposal of Antitubercular Agent-28: A Procedural Guide
Disclaimer: "Antitubercular agent-28" is not a universally recognized chemical identifier. The following procedures are based on a hypothetical cytotoxic, non-halogenated, solvent-soluble antitubercular compound. Researchers must consult the Safety Data Sheet (SDS) specific to their agent and adhere to all institutional and local regulations. The SDS is the primary source of information for handling and disposal.[1][2][3]
This guide provides essential safety and logistical information for the proper disposal of the hypothetical this compound (referred to as ATA-28) and associated contaminated materials. Strict adherence to these protocols is crucial to ensure personnel safety and environmental protection.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first critical step.[4][5][6] All waste streams must be collected in designated, properly labeled, and compatible containers.[4][7]
| Waste Category | Container Type | Description & Examples | Disposal Protocol Summary |
| Solid ATA-28 Waste | Lined, rigid, puncture-resistant container labeled "Hazardous Chemical Waste" | Unused or expired pure ATA-28 powder, contaminated lab consumables (e.g., weigh boats, pipette tips, centrifuge tubes). | Collect in a designated, sealed container. Do not mix with other waste types. Arrange for pickup by Environmental Health & Safety (EHS).[4][5] |
| Liquid ATA-28 Waste | Sealable, chemical-resistant carboy or bottle (e.g., HDPE) within secondary containment.[4][6] | Solutions containing ATA-28 (e.g., stock solutions, experimental media), first rinsate from cleaning contaminated glassware.[4] | Collect in a labeled hazardous waste container. Keep closed except when adding waste.[4][5][7] Do not dispose down the drain.[4] Arrange for EHS pickup. |
| Contaminated Sharps | Puncture-proof sharps container labeled "Hazardous Chemical Sharps" | Needles, syringes, scalpels, or glass slides contaminated with ATA-28. | Place directly into the sharps container. Do not recap or bend needles. When full, seal and arrange for EHS pickup.[6] |
| Contaminated PPE | Lined biohazard or chemical waste bin | Gloves, lab coats, bench paper, and masks contaminated with ATA-28. | Place in a designated, labeled container for incineration. |
| Infectious Waste | Autoclave bags within a rigid, leak-proof container labeled "Biohazardous Waste" | Any of the above waste categories that have also been in contact with Mycobacterium tuberculosis or other infectious materials.[8][9] | All materials must be autoclaved before being collected for final disposal by EHS.[8][9] |
Detailed Disposal Protocols
Protocol 1: Disposal of Solid and Liquid ATA-28 Waste
This protocol outlines the standard procedure for collecting non-infectious chemical waste contaminated with ATA-28.
-
Container Preparation:
-
Obtain appropriate waste containers from your institution's EHS department.[7]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and list all other chemical constituents (e.g., DMSO, ethanol) with their approximate percentages.[4][5]
-
Place liquid waste containers in secondary containment bins.[4][6]
-
-
Waste Collection:
-
Add waste to the designated container at or near the point of generation.[5][6]
-
Keep containers securely closed except when actively adding waste.[4][5][7] A funnel should not be left in the container.[5]
-
Do not overfill containers; fill to no more than 90% capacity or to the shoulder of the bottle.[4][5]
-
-
Waste Storage and Pickup:
Protocol 2: Decontamination of ATA-28 Contaminated Glassware
-
Initial Rinse:
-
Rinse the glassware with a suitable solvent (e.g., ethanol) that can solubilize ATA-28.
-
Collect this first rinsate as hazardous liquid waste, as described in Protocol 1.[4]
-
-
Washing:
-
After the initial solvent rinse, wash the glassware with standard laboratory detergent and water.
-
Perform final rinses with distilled or deionized water.
-
-
Drying:
-
Allow glassware to air-dry completely before reuse.[4]
-
Workflow and Safety Pathways
The following diagrams illustrate the logical flow for waste management decisions and the overall disposal workflow.
References
- 1. Safety Data Sheets [ors.od.nih.gov]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Conditions under which a safety data sheet must be supplied [msds-europe.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Chemical Waste – EHS [ehs.mit.edu]
- 7. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 8. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
- 9. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
